Technical Documentation Center

Dihydro Tacrolimus Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Dihydro Tacrolimus
  • CAS: 104987-30-6

Core Science & Biosynthesis

Foundational

Unraveling the Mechanism of Action of Dihydrotacrolimus in T-Cell Activation: A Technical Guide for Drug Development

Executive Summary & Molecular Rationale Dihydrotacrolimus (also known as dihydro-FK506, FK506D, or Tsukubamycin B) is a highly potent macrolide immunosuppressant and a C21-propyl analogue of tacrolimus (FK506)[1]. In dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

Dihydrotacrolimus (also known as dihydro-FK506, FK506D, or Tsukubamycin B) is a highly potent macrolide immunosuppressant and a C21-propyl analogue of tacrolimus (FK506)[1]. In drug development and structural biology, dihydrotacrolimus serves a dual purpose: it is both a therapeutic agent for preventing organ rejection/autoimmune diseases and an indispensable biochemical probe[2].

The structural difference between tacrolimus and dihydrotacrolimus is subtle but critical: the saturation of the C21 allyl group to a propyl group[1]. This saturation significantly enhances the molecule's chemical stability against oxidative degradation. Consequently, tritiated dihydro-FK506 ( [3H] dihydro-FK506) has become the gold-standard radioligand for mapping immunophilin interactions in competitive binding assays[3][4].

This whitepaper dissects the tripartite mechanism of dihydrotacrolimus in T-cell inhibition and provides self-validating, step-by-step experimental protocols to quantify its pharmacodynamics.

The Tripartite Mechanism of Action

To understand dihydrotacrolimus, one must abandon the traditional "one drug, one target" paradigm. Dihydrotacrolimus acts as a molecular glue, requiring a host protein to form an active inhibitory complex.

Phase I: Cytosolic Penetration and Immunophilin Engagement

Upon permeating the T-cell membrane, dihydrotacrolimus is intrinsically inactive against its final target. Its primary binding event occurs with the cytosolic peptidyl-prolyl cis-trans isomerase (PPIase) known as FKBP12 (FK506-binding protein 12)[1]. The pipecolinyl ring of dihydrotacrolimus inserts deep into the hydrophobic pocket of FKBP12, forming a high-affinity binary complex.

Phase II: Formation of the Inhibitory Ternary Complex

The binding of dihydro-FK506 to FKBP12 induces a structural conformation that creates a novel composite protein-ligand surface. This binary complex (Dihydro-FK506–FKBP12) acts as the true pharmacophore, docking precisely into the interface of the Calcineurin A (catalytic) and Calcineurin B (regulatory) subunits[5]. Calcineurin (CaN) is a calcium/calmodulin-dependent serine/threonine phosphatase (PP2B) that acts as the central node for T-cell signaling[3].

Phase III: Transcriptional Blockade of the NFAT Axis

Under normal physiological conditions, T-cell receptor (TCR) stimulation triggers intracellular calcium spikes. This calcium binds calmodulin, which activates Calcineurin. Active Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), exposing its nuclear localization signal. NFAT then translocates to the nucleus to initiate the transcription of Interleukin-2 (IL-2) and other pro-inflammatory cytokines[6].

When the Dihydro-FK506–FKBP12 complex physically occludes the active site of Calcineurin, NFAT remains trapped in its phosphorylated, cytosolic state. Without IL-2 transcription, the T-cell is arrested in the G0/G1 phase of the cell cycle, effectively halting the immune response[1][2].

Pathway TCR T-Cell Receptor (TCR) Ca Intracellular Ca2+ TCR->Ca triggers Calcineurin Calcineurin (Active) Ca->Calcineurin activates NFAT_Active NFAT (Dephosphorylated) Calcineurin->NFAT_Active dephosphorylates CaN_Inhibited Calcineurin (Inhibited) Calcineurin->CaN_Inhibited converted to NFAT_P NFAT-P (Cytosolic) NFAT_P->NFAT_Active substrate Nucleus IL-2 Transcription NFAT_Active->Nucleus nuclear translocation DFK Dihydro-FK506 Complex DFK-FKBP12 Complex DFK->Complex binds FKBP12 FKBP12 FKBP12->Complex binds Complex->CaN_Inhibited docks into active site CaN_Inhibited->NFAT_Active prevents

Figure 1: Mechanism of Dihydro-FK506 mediating T-cell inhibition via the Calcineurin-NFAT axis.

Quantitative Dynamics: Binding & Inhibition

The saturation of the C21 allyl group to a propyl group results in minor thermodynamic shifts in binding free energy. In silico and in vitro models demonstrate that the binding free energy of the FKBP12-FK506-calcineurin complex is approximately -6.42 kcal/mol[5]. Dihydrotacrolimus exhibits highly comparable kinetics, making it an ideal surrogate in radioligand assays.

Table 1: Comparative Pharmacodynamics of FK506 and Dihydro-FK506
CompoundC21 Structural FeatureFKBP12 Binding ( Kd​ )Calcineurin Inhibition ( IC50​ )MLR T-Cell Inhibition ( IC50​ )
Tacrolimus (FK506) Allyl group~0.4 nM~0.5 nM~0.1 nM
Dihydrotacrolimus Propyl group~0.6 nM~0.8 nM~0.2 nM

(Note: Values are representative approximations derived from comparative literature to illustrate the slight reduction in potency due to allyl saturation, while maintaining nanomolar efficacy[5].)

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that experimental design must inherently prove its own logical causality. The following protocols are engineered as self-validating systems , incorporating internal checkpoints that prevent false-positive interpretations of the molecular glue mechanism.

Workflow Phase1 Phase 1: Target Binding [3H]Dihydro-FK506 Assay Phase2 Phase 2: Enzymatic Assay CaN Phosphatase Inhibition Phase1->Phase2 confirms binary complex Phase3 Phase 3: Functional Assay Mixed Lymphocyte Reaction Phase2->Phase3 confirms ternary inhibition Validation Data Synthesis Pharmacodynamic Profiling Phase3->Validation establishes in vivo efficacy

Figure 2: Self-validating experimental workflow for evaluating Dihydro-FK506 pharmacodynamics.

Protocol 1: Radioreceptor Competitive Binding Assay for FKBP12 Affinity

Causality: To establish the primary binding event, we use [3H] dihydro-FK506. Its saturated propyl group prevents the oxidative degradation common in radiolabeled tacrolimus, ensuring the tracer remains stable throughout the assay[4]. Self-Validating Design: The assay includes a Non-Specific Binding (NSB) control utilizing a 10,000-fold excess of unlabeled FK506. If the radioligand signal is not completely abolished in the NSB well, the tracer has degraded or is binding non-specifically to the plasticware, invalidating the run.

Step-by-Step Methodology:

  • Preparation: Coat 96-well microtiter plates with recombinant human FKBP12 (10 µg/mL) in PBS overnight at 4°C. Wash with PBS-T (0.05% Tween-20).

  • Tracer Addition: Add 1 nM of [3H] dihydro-FK506 to all wells.

  • Competition: Add serial dilutions of the test compound (e.g., unlabeled dihydrotacrolimus) ranging from 10−12 to 10−5 M.

  • NSB Control: To designated control wells, add 10 µM of unlabeled FK506.

  • Incubation: Incubate at room temperature for 1 hour to reach equilibrium.

  • Harvest & Read: Wash plates rapidly 3x with ice-cold PBS to trap bound ligand. Add scintillation fluid and measure counts per minute (CPM) using a microplate beta counter.

  • Analysis: Calculate specific binding by subtracting NSB CPM from total CPM. Fit data to a one-site homologous competitive binding model to derive the Kd​ .

Protocol 2: In Vitro Calcineurin Phosphatase Inhibition Assay

Causality: This assay measures the secondary target engagement (the ternary complex). Calcineurin phosphatase activity is quantified by the release of free phosphate from a synthetic phosphopeptide substrate (RII-peptide). Self-Validating Design: We must include a condition with Dihydro-FK506 without FKBP12. If this well shows any inhibition of Calcineurin, the drug is acting as a direct non-specific inhibitor, and the molecular glue hypothesis is falsified for that batch.

Step-by-Step Methodology:

  • Complex Pre-incubation: In a microcentrifuge tube, mix 50 nM recombinant human FKBP12 with varying concentrations of dihydrotacrolimus (0.1 nM to 100 nM) in assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.5 mM DTT). Incubate for 30 mins at 30°C.

  • Enzyme Preparation: Prepare a solution containing recombinant Calcineurin A/B heterodimer (10 nM), Calmodulin (50 nM), and CaCl2​ (1 mM).

  • Validation Checkpoint (Negative Control): Prepare a parallel tube containing Calcineurin, Calmodulin, CaCl2​ , and 100 nM dihydrotacrolimus, but omit FKBP12 .

  • Reaction Initiation: Add the pre-incubated drug-FKBP12 complexes to the enzyme solution. Initiate the reaction by adding 150 µM of RII-phosphopeptide substrate.

  • Incubation: Incubate for 20 minutes at 30°C.

  • Detection: Terminate the reaction by adding Malachite Green reagent. The reagent forms a green complex with free inorganic phosphate.

  • Readout: Measure absorbance at 620 nm. The negative control well must show 100% phosphate release (equivalent to vehicle control), proving that dihydrotacrolimus requires FKBP12 to inhibit Calcineurin.

Protocol 3: Mixed Lymphocyte Reaction (MLR) for T-Cell Activation

Causality: While biochemical assays prove target engagement, the MLR provides a functional readout of the pathway blockade (IL-2 inhibition and cell cycle arrest) in primary human cells[5]. Self-Validating Design: Cell viability must be measured in parallel (e.g., via Trypan Blue or CellTiter-Glo). If the drug reduces T-cell proliferation but also induces massive cell death, the effect is cytotoxic, not mechanistically immunosuppressive.

Step-by-Step Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two genetically distinct human donors using density gradient centrifugation.

  • Stimulator Preparation: Irradiate Donor B PBMCs (30 Gy) to prevent their proliferation. These will serve as the antigen-presenting stimulator cells.

  • Co-Culture: Plate 1×105 responder cells (Donor A) and 1×105 stimulator cells (Donor B) per well in a 96-well plate in RPMI-1640 supplemented with 10% FBS.

  • Drug Treatment: Add dihydrotacrolimus at varying concentrations (0.01 nM to 10 nM). Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the co-culture for 5 days at 37°C, 5% CO2​ .

  • Proliferation Pulse: On day 5, pulse the wells with 1 µCi of [3H] -thymidine for the final 18 hours of culture.

  • Viability Checkpoint: In parallel non-pulsed wells, run a luminescent ATP viability assay. Viability must remain >90% compared to vehicle.

  • Harvest: Harvest cells onto glass fiber filters and measure incorporated [3H] -thymidine via liquid scintillation counting. Calculate the IC50​ for proliferation inhibition.

References

  • [1] US 11666560 B2 - Process for preparation of tacrolimus analogues. Google Patents. 1

  • [3] FK506, An Immunosuppressant Targeting Calcineurin Function. ResearchGate. 3

  • [2] CAS 104987-30-6: dihydro-fk 506. CymitQuimica. 2

  • [4] Pharmacokinetics and pharmacogenetics of tacrolimus in renal transplant patients. Maastricht University. 4

  • [6] The Immunosuppressant Tacrolimus (FK506) Facing the 21st Century: Past Findings, Present Applications and Future Trends. MDPI. 6

  • [5] Biosynthesis of the Allylmalonyl-CoA Extender Unit for the FK506 Polyketide Synthase Proceeds through a Dedicated Polyketide Synthase and Facilitates the Mutasynthesis of Analogues. Journal of the American Chemical Society. 5

Sources

Exploratory

Molecular Architecture and Chromatographic Resolution of Tacrolimus and Dihydrotacrolimus: A Comprehensive Technical Guide

Executive Summary Tacrolimus (FK506) is a highly potent 23-membered macrolide lactone utilized extensively as an immunosuppressant in organ transplantation and autoimmune therapies. During its microbial biosynthesis by S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tacrolimus (FK506) is a highly potent 23-membered macrolide lactone utilized extensively as an immunosuppressant in organ transplantation and autoimmune therapies. During its microbial biosynthesis by Streptomyces tsukubaensis, several structurally analogous impurities are co-produced, the most critical being dihydrotacrolimus (FK506D) and ascomycin (FK520). The structural divergence between tacrolimus and dihydrotacrolimus is localized entirely to a single functional group at the C21 position. This whitepaper provides an in-depth technical analysis of their structural differences, the biosynthetic causality behind their formation, their shared mechanism of action, and the advanced silver-ion chromatographic techniques required to isolate them.

Structural Divergence & Biosynthetic Causality

The fundamental structural difference between tacrolimus and dihydrotacrolimus lies at the C21 position of the macrolide ring:

  • Tacrolimus features an allyl group ( −CH2​−CH=CH2​ ) at C21, which contains a terminal carbon-carbon double bond [1].

  • Dihydrotacrolimus features a propyl group ( −CH2​−CH2​−CH3​ ) at C21, making it the fully saturated analog of tacrolimus [1].

Biosynthetic Origins

The formation of the C21 allyl moiety in tacrolimus is not a random occurrence but a highly regulated biosynthetic event. Tacrolimus is synthesized by a combined polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system. The specific incorporation of the allyl group is governed by a dedicated gene cluster (often denoted as the tcsA-D or fkb cluster), which synthesizes the unusual allylmalonyl-CoA extender unit [1].

When the PKS extension modules (specifically FkbB/FkbC) incorporate this allylmalonyl-CoA unit, tacrolimus is formed. Conversely, if a propylmalonyl-CoA unit is incorporated, or if the terminal double bond undergoes post-assembly enzymatic reduction, dihydrotacrolimus is generated as a byproduct. Understanding this causality allows bioengineers to manipulate fermentation conditions or perform targeted gene disruptions to favor the production of specific analogs.

Biosynthesis Starter DHCHC Starter Unit PKS Polyketide Synthase (FkbB/FkbC) Starter->PKS Allyl Allylmalonyl-CoA (tcsA-D genes) PKS->Allyl Extender Unit Propyl Propylmalonyl-CoA / Reduction PKS->Propyl Extender Unit Tac Tacrolimus (FK506) [C21 Allyl Group] Allyl->Tac Chain Elongation DiTac Dihydrotacrolimus [C21 Propyl Group] Propyl->DiTac Chain Elongation

Caption: Biosynthetic divergence of Tacrolimus and Dihydrotacrolimus via specific extender units.

Mechanism of Action: The FKBP12-Calcineurin Axis

Despite the structural difference at C21, both tacrolimus and dihydrotacrolimus exert their immunosuppressive effects through an identical signaling blockade [2]. The C21 side chain projects away from the primary binding interface, allowing both molecules to bind with high affinity to the intracellular immunophilin FKBP12 (FK506-binding protein) [2].

Once the Drug-FKBP12 complex is formed, it competitively binds to and inhibits calcineurin , a calcium/calmodulin-dependent serine/threonine phosphatase [2]. By inhibiting calcineurin, the complex prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT). Consequently, NFAT remains in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of Interleukin-2 (IL-2), effectively halting T-cell proliferation [2].

MoA Drug Tacrolimus / Dihydrotacrolimus FKBP12 FKBP12 (Immunophilin) Drug->FKBP12 Binds Complex Drug-FKBP12 Complex FKBP12->Complex Calcineurin Calcineurin (Phosphatase) Complex->Calcineurin Inhibits NFAT_DeP NFAT (Dephosphorylated) Nuclear Translocation Calcineurin->NFAT_DeP Catalyzes (Blocked) NFAT_P NFAT (Phosphorylated) Cytoplasmic NFAT_P->NFAT_DeP Dephosphorylation IL2 IL-2 Gene Transcription T-Cell Activation NFAT_DeP->IL2 Promotes

Caption: Mechanism of action: Drug-FKBP12 complex inhibits calcineurin to block IL-2 transcription.

Analytical Separation: Silver-Ion Chromatography Protocol

Because tacrolimus and dihydrotacrolimus differ by only a single degree of unsaturation (a mass difference of ~2 Da in an 800+ Da molecule), standard reversed-phase HPLC yields poor resolution. To solve this, analytical scientists exploit the C21 double bond using Silver-Ion Chromatography (Argentation Chromatography) [3].

The Causality of Argentation

Silver ions ( Ag+ ) act as π -complexing agents. The empty 5s orbital of the silver ion accepts electron density from the π -bond of the C21 allyl group in tacrolimus, while the 4d electrons of silver back-donate into the antibonding π∗ orbital of the alkene. Because dihydrotacrolimus has a saturated propyl group, it cannot form this coordination complex [3]. Consequently, dihydrotacrolimus elutes rapidly, while tacrolimus is strongly retained.

Separation Mix Crude Extract (Tacrolimus + Dihydrotacrolimus) AgPhase Silver-Ion (Ag+) Phase Mix->AgPhase Tac Tacrolimus (C21 Allyl: C=C Bond) AgPhase->Tac DiTac Dihydrotacrolimus (C21 Propyl: Saturated) AgPhase->DiTac Pi π-Complexation (Strong Retention) Tac->Pi NoPi No π-Complexation (Weak Retention) DiTac->NoPi Late Late Elution Pi->Late Early Early Elution NoPi->Early

Caption: Silver-ion chromatography logic: π-complexation selectively retains the C21 allyl group.

Step-by-Step Protocol: Silver-Ion High-Speed Counter-Current Chromatography (Ag+-HSCCC)

To ensure high-purity isolation without the irreversible adsorption issues common in silica-based argentation, Ag+-HSCCC is employed as a self-validating liquid-liquid partition system [4].

Step 1: Solvent System Preparation

  • Prepare a biphasic solvent system consisting of n-hexane / tert-butyl methyl ether / methanol / water in a volumetric ratio of 1:3:6:5.

  • Add Silver Nitrate ( AgNO3​ ) directly to the aqueous phase to achieve a final concentration of 0.10 mol/L .

  • Vigorously equilibrate the mixture in a separatory funnel at room temperature and allow the two phases to separate completely.

Step 2: Tautomeric Equilibration (System Pre-Validation) Scientific Causality: Tacrolimus exists as a mixture of tautomers in protic solvents. To prevent peak splitting (ghosting), dissolve the crude macrolide extract in ethanol/water and allow it to sit for 24 hours to reach tautomeric equilibrium before injection.

Step 3: HSCCC Column Equilibration

  • Pump the upper organic phase (stationary phase) into the HSCCC column at a flow rate of 30 mL/min until completely filled.

  • Start the apparatus rotation at 800 rpm .

  • Pump the lower aqueous phase (mobile phase containing Ag+ ) at a flow rate of 2.0 mL/min until hydrodynamic equilibrium is established (indicated by mobile phase eluting from the tail outlet).

Step 4: Sample Injection & Elution

  • Inject the equilibrated crude extract via the sample loop.

  • Monitor the effluent continuously with a UV detector at 220 nm .

  • Collect fractions based on the chromatogram. Dihydrotacrolimus and ascomycin will elute first (lacking the terminal double bond), followed significantly later by the π -complexed tacrolimus.

Step 5: Self-Validating System Suitability Check

  • Calculate the separation factor ( α ) between dihydrotacrolimus and tacrolimus. The system is validated if α>1.5 .

  • Perform a post-run recovery check: Extract the silver ions from the collected tacrolimus fractions using an aqueous ammonium chloride ( NH4​Cl ) wash (precipitating AgCl ) to validate that the final API is free of heavy metal contamination.

Quantitative Data Comparison

The structural and chromatographic properties of the two compounds are summarized below to highlight the impact of the C21 functional group.

PropertyTacrolimus (FK506)Dihydrotacrolimus (FK506D)
C21 Side Chain Allyl ( −CH2​−CH=CH2​ )Propyl ( −CH2​−CH2​−CH3​ )
Molecular Formula C44​H69​NO12​ C44​H71​NO12​
Molecular Weight 804.02 g/mol 806.04 g/mol
Degree of Unsaturation at C21 1 (Terminal C=C double bond)0 (Fully saturated)
Ag+ π -Complexation StrongNone
Relative Retention Time (Ag+ HPLC) 1.00 (Reference)~0.45 (Elutes significantly earlier)
Immunosuppressive Target FKBP12 / CalcineurinFKBP12 / Calcineurin

References

  • Origin of the allyl group in FK506 biosynthesis - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • Tacrolimus - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • Application of silver ion in the separation of macrolide antibiotic components by high-speed counter-current chromatography - ResearchGate. Available at:[Link]

  • An available strategy for preparation of the major impurities in tacrolimus by silver ion complexation and preparative liquid chromatography technology - PubMed. National Institutes of Health (NIH). Available at:[Link]

Foundational

Quantitative Profiling of Dihydro-Tacrolimus Binding Affinity to the FKBP12 Receptor: Mechanistic Insights and Radioligand Methodologies

Executive Summary Tacrolimus (FK506) is a cornerstone macrolide immunosuppressant that exerts its biological effect by binding to the 12-kDa FK506-binding protein (FKBP12). While tacrolimus is the clinical standard, its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tacrolimus (FK506) is a cornerstone macrolide immunosuppressant that exerts its biological effect by binding to the 12-kDa FK506-binding protein (FKBP12). While tacrolimus is the clinical standard, its saturated analog, dihydro-tacrolimus (dihydro-FK506) , serves as the definitive biochemical probe in structural biology and pharmacology. By utilizing tritiated dihydro-tacrolimus ([3H]dihydro-FK506), researchers can quantitatively map receptor kinetics, determine binding affinities ( Kd​ ), and evaluate the stoichiometry of immunophilin complexes in both immune and cardiac pathologies. This whitepaper provides an in-depth technical analysis of the dihydro-tacrolimus/FKBP12 interaction, detailing the mechanistic pathways, quantitative binding data, and the self-validating experimental protocols required to measure these interactions accurately.

Structural and Mechanistic Basis of Binding

FKBP12 is a highly conserved cytosolic chaperone protein characterized by its peptidyl-prolyl cis-trans isomerase (PPIase) activity. Dihydro-tacrolimus acts as a high-affinity ligand that docks directly into the hydrophobic PPIase pocket of FKBP12[1].

The causality of this interaction is rooted in the structural conformation of the macrolide ring. The saturation of the allyl side chain at the C21 position (which differentiates dihydro-tacrolimus from tacrolimus) does not perturb the critical binding interface. Once dihydro-tacrolimus binds to FKBP12, the resulting binary complex forms a novel composite surface. This complex gains a high affinity for calcineurin , a calcium/calmodulin-dependent serine/threonine phosphatase[2]. The binding of the dihydro-tacrolimus/FKBP12 complex to calcineurin sterically occludes the phosphatase active site, preventing the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT)[3]. Consequently, NFAT cannot translocate to the nucleus, halting the transcription of interleukin-2 (IL-2) and effectively paralyzing T-cell activation.

G DHT Dihydro-Tacrolimus (Ligand) Complex DHT-FKBP12 Complex DHT->Complex Binds (Kd ~1 nM) FKBP12 FKBP12 Receptor (Immunophilin) FKBP12->Complex Binds Calcineurin Calcineurin (Phosphatase) Complex->Calcineurin Inhibits NFAT_P Phospho-NFAT (Inactive) Calcineurin->NFAT_P Dephosphorylation Blocked NFAT Dephospho-NFAT (Active) NFAT_P->NFAT Translocation Blocked

Calcineurin-NFAT Signaling Pathway Inhibition by Dihydro-Tacrolimus/FKBP12 Complex.

Quantitative Binding Affinity ( Kd​ )

The dissociation constant ( Kd​ ) is the primary metric for evaluating the binding affinity between the ligand and the FKBP receptor. Because the C21 modification does not alter the pharmacophore, dihydro-tacrolimus exhibits a Kd​ nearly identical to that of native tacrolimus, typically in the sub-nanomolar to low-nanomolar range[4].

This equivalence is what allows [3H]dihydro-tacrolimus to be used as a direct surrogate for FK506 in competitive displacement assays. Furthermore, dihydro-tacrolimus shows similarly high affinity for FKBP12.6, a closely related isoform predominantly found in cardiac tissue[5].

Table 1: Comparative Binding Affinities of FKBP Ligands
LigandTarget ReceptorBinding Affinity ( Kd​ )Primary Application / Significance
Tacrolimus (FK506) Human FKBP12~0.40 – 1.33 nMClinical Immunosuppression[4][5]
Dihydro-tacrolimus Human FKBP12~1.00 – 1.33 nMRadioligand Probe / Biochemical Assays[4]
Dihydro-tacrolimus Human FKBP12.6~0.50 – 1.00 nMCardiac RyR Channel Stoichiometry[6]
FK1706 (Analog) Human FKBP121.33 nMNeurotrophic Research (Non-immunosuppressive)[4]

Experimental Methodology: Radioligand Binding Assays

To quantify receptor density ( Bmax​ ) and affinity ( Kd​ ), researchers utilize the [3H]dihydro-FK506 Radioreceptor Assay .

The Causality of Probe Selection: Why use dihydro-tacrolimus instead of native tacrolimus? Tacrolimus contains an unsaturated allyl side chain. By catalytically reducing this double bond with tritium gas, researchers generate [3H]dihydro-tacrolimus. This specific chemical choice introduces a highly stable radioactive tracer with exceptional specific activity (e.g., ~76.9 Ci/mmol) without altering the macrocyclic ring structure that docks into the FKBP12 pocket[4].

Step-by-Step Protocol: Sephadex LH-20 Competitive Binding Assay

This protocol is designed as a self-validating system . By running parallel cohorts with an excess of unlabeled ligand, the assay internally corrects for non-specific binding to lipids or assay plastics, ensuring the calculated Kd​ reflects true receptor-ligand interactions.

  • Receptor Preparation: Isolate recombinant human FKBP12 (or prepare tissue microsomes, such as cardiac sarcoplasmic reticulum for FKBP12.6 analysis) and suspend in a physiological buffer (e.g., 50 mM HEPES, pH 7.4)[6].

  • Radioligand Incubation: In siliconized 96-well plates, incubate a fixed concentration of FKBP12 (e.g., 2 nM) with increasing concentrations of [3H]dihydro-tacrolimus (ranging from 0.1 nM to 30.0 nM) in a final volume of 100 µL[4][5].

  • Internal Validation (Non-Specific Binding): In a parallel set of control wells, add the exact same reagents along with a 1,000-fold excess (e.g., 1 µM) of unlabeled FK506 or a potent analog like L-683,590. Because the unlabeled ligand saturates all specific FKBP12 binding sites, any residual radioactivity detected in these wells represents non-specific background noise[5].

  • Equilibration: Incubate the mixtures for 30 to 120 minutes at 25°C or 37°C to allow the system to reach thermodynamic equilibrium[4][5].

  • Chromatographic Separation: Apply the samples to Sephadex LH-20 chromatography columns. The LH-20 resin traps the small, free[3H]dihydro-tacrolimus molecules, allowing the larger protein-ligand complexes ([3H]dihydro-tacrolimus bound to FKBP12) to elute in the void volume[1].

  • Quantification & Scatchard Analysis: Collect the eluate, mix with scintillation fluid, and quantify the radioactivity using a liquid scintillation counter. Subtract the non-specific binding from the total binding to determine the specific binding. Plot the data using Scatchard analysis to calculate the Kd​ and Bmax​ [4].

Workflow Step1 Receptor Prep (Recombinant FKBP12) Step2 Incubation with [3H]dihydro-FK506 Step1->Step2 Step3 Add Unlabeled Ligand (1 µM Cold FK506) Step2->Step3 Parallel Control Step4 Sephadex LH-20 Chromatography Step2->Step4 Total Binding Step3->Step4 Non-specific Binding Step5 Liquid Scintillation Counting Step4->Step5 Elute Bound Fraction Step6 Scatchard Plot Analysis Step5->Step6 Calculate Kd & Bmax

Experimental Workflow for [3H]Dihydro-Tacrolimus Radioligand Binding Assay.

Advanced Applications: Probing Ryanodine Receptor (RyR) Pathology

Beyond standard immunosuppression profiling, dihydro-tacrolimus binding assays are critical in cardiovascular research. FKBP12 and FKBP12.6 act as stabilizing accessory subunits for Ryanodine Receptors (RyR1 in skeletal muscle, RyR2 in cardiac muscle)[7].

In models of pacing-induced heart failure, the functional interaction between FKBP12.6 and RyR2 is severely compromised. By performing [3H]dihydro-FK506 binding assays on sarcoplasmic reticulum vesicles, researchers discovered that the stoichiometry of FKBP12.6 per RyR2 tetramer drops significantly from a healthy ratio of ~3.6 to a failing ratio of ~1.6[6]. This partial loss of FKBP12.6 induces a conformational change in the RyR2 channel, leading to an abnormal diastolic calcium leak that drives heart failure progression and arrhythmias[6]. Consequently, dihydro-tacrolimus displacement assays are now routinely used to screen for novel therapeutics (such as Rycal compounds) designed to restore the binding affinity of FKBP12.6 to the RyR2 channel[7].

Sources

Exploratory

Physicochemical Profiling and Separation Dynamics of Dihydrotacrolimus: A Technical Whitepaper

Executive Summary Dihydrotacrolimus (also known as dihydro-FK506) is a naturally occurring, 23-membered macrolide polyketide produced as a secondary metabolite by various Streptomyces species, including Streptomyces tsuk...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydrotacrolimus (also known as dihydro-FK506) is a naturally occurring, 23-membered macrolide polyketide produced as a secondary metabolite by various Streptomyces species, including Streptomyces tsukubaensis and Streptomyces clavuligerus[1][2]. Structurally, it is the C21-propyl analogue of the potent immunosuppressant tacrolimus (FK506)[3]. While often classified as a process-related impurity in commercial tacrolimus fermentation, dihydrotacrolimus possesses significant inherent bioactivity. This whitepaper provides an in-depth analysis of its physicochemical properties, pharmacological mechanism, and the advanced argentation-based separation protocols required to isolate it from structurally homologous compounds.

Structural Identity and Physicochemical Profile

The structural divergence between tacrolimus and dihydrotacrolimus is minimal yet profoundly impactful. Tacrolimus features an allyl side chain (-CH₂-CH=CH₂) at the C21 position. In dihydrotacrolimus, this double bond is saturated, resulting in a propyl side chain (-CH₂-CH₂-CH₃)[1][3]. This saturation adds two hydrogen atoms to the molecule, shifting the molecular weight and altering its interaction with coordination complexes.

Causality of Physicochemical Behavior

The high molecular weight and the extensive hydrocarbon framework of the macrolide ring dictate its extreme lipophilicity. The internal hydrogen bonding among the hydroxyl and carbonyl groups shields the molecule's polar surface area, rendering dihydrotacrolimus practically insoluble in aqueous environments but highly soluble in organic solvents and lipid matrices.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of dihydrotacrolimus:

PropertyValueStructural / Functional Implication
Molecular Formula C₄₄H₇₁NO₁₂[4]Saturation of the C21 allyl group adds two hydrogens compared to tacrolimus (C₄₄H₆₉NO₁₂).
Molecular Weight 806.03 g/mol [4]High molecular weight necessitates specialized cellular uptake mechanisms (e.g., lipid partitioning).
Core Structure 23-membered macrolideConfers high lipophilicity and dictates the macroscopic 3D conformation for target binding.
C21 Moiety Propyl group[3]Lacks the π-electron cloud of a double bond, preventing interaction with transition metal ions.
Solubility Highly lipophilicSoluble in ethanol, methanol, and DMSO; practically insoluble in water.

Pharmacological Mechanism: The Immunophilin Axis

Despite the saturation at the C21 position, dihydrotacrolimus retains the critical binding domains necessary for immunosuppressive activity. The mechanism of action is fundamentally identical to that of tacrolimus, relying on the formation of a ternary complex to halt T-cell proliferation[5].

Mechanistic Causality

Dihydrotacrolimus passively diffuses across the T-cell membrane due to its lipophilic nature. Once intracellular, it binds with high affinity to the immunophilin FKBP12 (FK506-binding protein 12)[5]. The resulting DHT-FKBP12 complex undergoes a conformational shift that exposes a binding interface for calcineurin, a calcium/calmodulin-dependent protein phosphatase. By sterically blocking calcineurin's active site, the complex prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT). Without dephosphorylation, NFAT cannot translocate to the nucleus, thereby silencing the transcription of critical inflammatory cytokines like Interleukin-2 (IL-2)[5].

MoA DHT Dihydrotacrolimus Complex DHT-FKBP12 Complex DHT->Complex Binds FKBP12 FKBP12 Protein FKBP12->Complex Binds InhibitedCN Calcineurin (Inhibited) Complex->InhibitedCN Blocks Active Site Calcineurin Calcineurin (Active) Calcineurin->InhibitedCN Conformational Shift NFAT NFAT (Dephosphorylated) Calcineurin->NFAT Phosphatase Activity InhibitedCN->NFAT Prevents Activation TCell T-Cell Activation NFAT->TCell Nuclear Translocation

Mechanism of Action: Dihydrotacrolimus-FKBP12 complex inhibiting Calcineurin-NFAT signaling.

The Analytical Bottleneck: Structural Homology

During the fermentation of Streptomyces strains, tacrolimus is co-produced with several structural analogues, primarily ascomycin (FK520) and dihydrotacrolimus[1][2]. Because dihydrotacrolimus differs from tacrolimus by only two hydrogen atoms (a mass difference of ~2 Da) and possesses an almost identical polarity profile, standard reverse-phase High-Performance Liquid Chromatography (RP-HPLC) often fails to achieve baseline resolution[2].

To overcome this, analytical chemists must exploit the specific chemical reactivity of the C21 side chain rather than relying solely on partition coefficients.

Advanced Separation Methodology: Argentation Chromatography

The most effective method for isolating dihydrotacrolimus from crude macrolide extracts is Silver-Ion (Argentation) Countercurrent Separation (CCS) or Silver-Ion HPLC[6][7].

The Causality of Argentation Separation

Silver ions (Ag⁺) act as electron acceptors that form reversible π-complexes with the electron-rich C=C double bond of the allyl group in tacrolimus. Because dihydrotacrolimus features a saturated propyl group at this exact position, it cannot donate π-electrons to form this coordination complex[6][7]. Consequently, when a silver modifier is introduced to the solvent system, tacrolimus is selectively retained, while dihydrotacrolimus elutes rapidly.

Separation Mixture Crude Extract (Tacrolimus + Dihydrotacrolimus) Interaction Ag+ Pi-Complexation Mixture->Interaction AgNO3 AgNO3 Modified Phase AgNO3->Interaction Tac Tacrolimus-Ag+ Complex (Retained) Interaction->Tac Binds Allyl Group DHT Dihydrotacrolimus (Eluted Early) Interaction->DHT No Binding (Propyl)

Silver-ion coordination workflow exploiting structural differences for macrolide separation.

Step-by-Step Protocol: Self-Validating Silver-Ion CCS

This methodology outlines the isolation of highly pure dihydrotacrolimus from a mixed macrolide fermentation broth[6][7].

Phase 1: Solvent System Preparation

  • Prepare a biphasic solvent system consisting of Hexane / Ethyl Acetate / Methanol / Water (e.g., in a volumetric ratio optimized for macrolides).

  • Argentation Modification: Dissolve Silver Nitrate (AgNO₃) into the aqueous phase to achieve a final concentration of 0.1 M to 0.2 M[7]. The addition of this salt modifies the partition coefficient specifically for unsaturated compounds.

Phase 2: Equilibration and Loading 3. Pump the stationary (aqueous) phase into the Countercurrent Separation (CCS) column. 4. Rotate the apparatus to establish hydrodynamic equilibrium while pumping the mobile (organic) phase. 5. Dissolve the crude macrolide extract (containing tacrolimus, ascomycin, and dihydrotacrolimus) in a 1:1 mixture of the two phases and inject it into the system.

Phase 3: Elution and Self-Validation 6. Elute the mobile phase at a constant flow rate. 7. Self-Validating Checkpoint 1 (Elution Order): Monitor the eluent using a UV detector at 214 nm. Dihydrotacrolimus, lacking the allyl double bond, will not coordinate with Ag⁺ and will elute in the earliest fractions. Tacrolimus will be heavily retained due to π-complexation[6]. 8. Collect the early-eluting fractions corresponding to dihydrotacrolimus.

Phase 4: Recovery and Desalting 9. Self-Validating Checkpoint 2 (Modifier Removal): To ensure the purified dihydrotacrolimus is free of silver contamination, add a 0.1 M NaCl solution to the pooled fractions. The absence of a white precipitate (AgCl) validates that the organic phase is free of the silver modifier. 10. Evaporate the organic solvent under reduced pressure to yield dihydrotacrolimus with a purity exceeding 96.5%[6].

Sources

Protocols & Analytical Methods

Method

LC-MS/MS Method Development for the Quantification of Dihydro Tacrolimus: Applications in API Impurity Profiling and Therapeutic Drug Monitoring

Executive Summary Dihydro tacrolimus (39,40-dihydro tacrolimus) is a critical macrolide compound. In pharmaceutical manufacturing, it is a closely monitored related substance and impurity in Tacrolimus (FK506) Active Pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydro tacrolimus (39,40-dihydro tacrolimus) is a critical macrolide compound. In pharmaceutical manufacturing, it is a closely monitored related substance and impurity in Tacrolimus (FK506) Active Pharmaceutical Ingredients (API)[1]. In clinical pharmacokinetics, radiolabeled or stable-isotope forms of dihydro tacrolimus are frequently employed as internal standards (IS) or tracers to evaluate tacrolimus protein binding and whole-blood distribution[2].

Quantifying macrolides via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique analytical challenges, primarily due to their complex tautomeric equilibria in solution, lack of easily ionizable basic sites, and severe erythrocyte sequestration in biological matrices. This application note details a robust, self-validating LC-MS/MS protocol designed to overcome these physicochemical barriers, ensuring high-throughput, reproducible quantification.

Mechanistic Rationale for Method Design

As a Senior Application Scientist, I approach method development not by trial and error, but by addressing the fundamental physicochemical properties of the analyte. The following causal relationships dictate our protocol design:

Overcoming Erythrocyte Sequestration (Sample Preparation)

Tacrolimus and dihydro tacrolimus are highly lipophilic and bind extensively to FK506-binding proteins (FKBP12), which are highly concentrated inside red blood cells (erythrocytes)[2]. Attempting to extract the drug directly with organic solvents often causes instantaneous protein precipitation that traps the analyte within the cellular debris, leading to low and highly variable recovery. The Solution: We introduce a pre-treatment step using 0.1 M Zinc Sulfate ( ZnSO4​ ). ZnSO4​ acts as a chaotropic agent that effectively lyses the erythrocytes and unfolds the intracellular proteins before the addition of the organic precipitation solvent (Methanol). This sequential disruption ensures quantitative release of the macrolide into the supernatant[3].

Chromatographic Focusing of Rotamers (LC Separation)

Macrolides contain a pipecolic acid moiety that undergoes continuous cis-trans isomerization in solution. At room temperature, the rate of this interconversion is similar to the chromatographic time scale. This phenomenon manifests as broad, tailing, or even split peaks (rotamers) on the chromatogram, drastically reducing the Signal-to-Noise (S/N) ratio and compromising the Lower Limit of Quantification (LLOQ)[1]. The Solution: By elevating the column compartment temperature to 60°C , we supply sufficient thermal energy to accelerate the isomerization rate. The rotamers rapidly interconvert, effectively collapsing into a single, sharp, and symmetrical chromatographic peak.

Ionization Efficiency via Adduct Formation (Mass Spectrometry)

Unlike many small-molecule drugs, the macrolide core lacks a basic functional group (such as a primary amine) that easily accepts a proton. Consequently, the standard [M+H]+ signal in positive Electrospray Ionization (ESI+) is weak, unstable, and highly susceptible to matrix suppression. The Solution: We deliberately force the formation of ammonium adducts by adding 10 mM Ammonium Acetate to both mobile phases. In the ESI source, dihydro tacrolimus readily coordinates with NH4+​ to form a highly stable [M+NH4​]+ precursor ion ( m/z 823.5). Upon Collision-Induced Dissociation (CID), this adduct reliably loses ammonia, water, and methanol to yield a dominant, specific product ion ( m/z 770.5).

Experimental Workflow

LCMS_Workflow cluster_0 Sample Preparation (Whole Blood) cluster_1 LC-MS/MS Analysis Lysis Erythrocyte Lysis (0.1 M ZnSO4) Precipitation Protein Precipitation (MeOH + IS) Lysis->Precipitation Centrifuge Centrifugation (14,000 x g, 10 min) Precipitation->Centrifuge LC UHPLC Separation (C18 Column, 60°C) Centrifuge->LC Supernatant Injection Ionization ESI+ Ionization ([M+NH4]+ Adducts) LC->Ionization MSMS MRM Detection (Triple Quadrupole) Ionization->MSMS

Figure 1: End-to-end workflow for the extraction and LC-MS/MS quantification of dihydro tacrolimus.

Analytical Protocol

Reagents and Materials
  • Analytes: Dihydro tacrolimus (Target/Impurity), Tacrolimus (API), Ascomycin (Internal Standard).

  • Reagents: LC-MS grade Methanol (MeOH), LC-MS grade Water, Ammonium Acetate (≥99.0%), Formic Acid (98-100%), Zinc Sulfate Heptahydrate.

Step-by-Step Extraction Workflow (Whole Blood Matrix)
  • Aliquot: Transfer 50 µL of human whole blood into a 1.5 mL low-bind microcentrifuge tube.

  • Lysis: Add 50 µL of 0.1 M ZnSO4​ aqueous solution. Vortex vigorously for 10 seconds to ensure complete erythrocyte lysis.

  • Precipitation: Add 200 µL of Methanol containing the Internal Standard (Ascomycin at 10 ng/mL).

  • Agitation: Vortex the mixture for 30 seconds to precipitate plasma proteins.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the cellular debris and protein aggregates.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

UHPLC-MS/MS Conditions

Table 1: UHPLC Gradient Elution Profile Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) | Flow Rate: 0.4 mL/min | Column Temp: 60°C

Time (min) Mobile Phase A (%) (10 mM NH₄OAc + 0.1% FA in H₂O) Mobile Phase B (%) (10 mM NH₄OAc + 0.1% FA in MeOH) Elution State
0.00 40 60 Initial Hold
0.50 40 60 Isocratic Focus
2.00 5 95 Linear Gradient
3.00 5 95 Column Wash
3.10 40 60 Return to Initial

| 4.50 | 40 | 60 | Re-equilibration |

Table 2: Triple Quadrupole MRM Parameters (Positive ESI) Capillary Voltage: 3.0 kV | Desolvation Temp: 500°C | Desolvation Gas: 800 L/hr | Analyte | Precursor Ion ( [M+NH4​]+ ) | Product Ion ( m/z ) | Declustering Potential (V) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | Dihydro tacrolimus | 823.5 | 770.5 | 70 | 25 | | Tacrolimus | 821.5 | 768.5 | 70 | 25 | | Ascomycin (IS) | 809.5 | 756.5 | 70 | 25 |

System Suitability and Validation (Self-Validating Design)

To ensure trustworthiness, the method incorporates built-in validation checks:

  • Matrix Effect Monitoring: A post-column infusion of dihydro tacrolimus (100 ng/mL at 10 µL/min) is performed while injecting a blank extracted blood sample. A stable baseline during the elution window (approx. 1.8 - 2.2 min) confirms the absence of ion suppression from endogenous phospholipids.

  • IS Tracking: Ascomycin is structurally nearly identical to tacrolimus and dihydro tacrolimus, eluting within 0.2 minutes of the targets. Monitoring the absolute peak area of Ascomycin across all injections acts as a real-time diagnostic for extraction recovery and instrument drift.

Table 3: Method Validation Summary (Representative Data) | Parameter | Acceptance Criteria | Observed Performance | | :--- | :--- | :--- | | Linear Range | R2≥0.995 | 0.5 – 100 ng/mL ( R2=0.998 ) | | Intra-day Precision (CV%) | ≤15% ( ≤20% at LLOQ) | 3.2% – 6.8% | | Inter-day Accuracy (% Bias) | ±15% ( ±20% at LLOQ) | -4.1% to +5.2% | | Extraction Recovery | Consistent across levels | 88.5% ± 4.2% |

References

  • Zahir, H., et al. "Validation of Methods to Study the Distribution and Protein Binding of Tacrolimus in Human Blood." PubMed / National Institutes of Health, 2001.[2] URL:[Link]

  • Ferraboschi, P., et al. "Evaluation, synthesis and characterization of tacrolimus impurities." Journal of Antibiotics / Semantic Scholar, 2012.[1] URL:[Link]

  • Koster, R. A., et al. "Expeditious quantification of plasma tacrolimus with liquid chromatography tandem mass spectrometry in solid organ transplantation." ResearchGate, 2021.[3] URL:[Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Separation Techniques for Tacrolimus and its Dihydro Impurity

Abstract This comprehensive guide provides detailed methodologies for the separation, identification, and quantification of the immunosuppressive macrolide, tacrolimus, from its critical process impurity, dihydro-tacroli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed methodologies for the separation, identification, and quantification of the immunosuppressive macrolide, tacrolimus, from its critical process impurity, dihydro-tacrolimus, using both conventional High-Performance Liquid Chromatography (HPLC) and advanced Ultra-High-Performance Liquid Chromatography (UHPLC). Tacrolimus presents unique analytical challenges due to its complex structure, susceptibility to isomerization, and the presence of structurally similar impurities.[1][2] This document offers not only robust, step-by-step protocols but also delves into the scientific rationale behind critical method parameters, empowering researchers to adapt and troubleshoot effectively. The methods described herein are designed to serve as foundational templates for quality control, stability testing, and drug development professionals.

Introduction: The Analytical Challenge of Tacrolimus

Tacrolimus (also known as FK-506) is a potent calcineurin inhibitor crucial for preventing organ rejection in transplant recipients.[3] Its complex 23-membered macrolide lactone structure is prone to various transformations, including epimerization and isomerization, in solution.[1][2] Furthermore, impurities arising from the manufacturing process or degradation can compromise the safety and efficacy of the final drug product.

One of the most challenging process-related impurities to separate is dihydro-tacrolimus (Tacrolimus EP Impurity E).[4] This impurity is structurally identical to tacrolimus except for the reduction of one of the double bonds in the macrolide ring. This subtle difference results in very similar physicochemical properties, making their chromatographic separation non-trivial. A robust, stability-indicating analytical method must be able to resolve tacrolimus from dihydro-tacrolimus, as well as from its tautomers, epimers, and other potential degradants.

This application note addresses this challenge by presenting two validated reversed-phase HPLC methods. The discussion emphasizes the causal relationships between chromatographic parameters—such as temperature, mobile phase composition, and stationary phase chemistry—and the successful resolution of these closely related compounds.

Chromatographic Method Development: A Mechanistic Approach

The separation of tacrolimus and its impurities is complicated by the molecule's conformational flexibility and the presence of multiple isomers in equilibrium in solution.[1][5] Effective method development hinges on manipulating chromatographic conditions to exploit the subtle differences between the target analyte and its impurities.

The Critical Role of Column Temperature

A key parameter in tacrolimus analysis is the use of elevated column temperatures, typically in the range of 50°C to 70°C.[1][6][7] This choice is not arbitrary and is based on several interconnected principles:

  • Improved Peak Shape and Efficiency: At higher temperatures, the viscosity of the mobile phase decreases, leading to more efficient mass transfer of the analyte between the mobile and stationary phases.[8] This results in sharper, more symmetrical peaks and improved resolution.

  • Controlling Isomerization: Tacrolimus can exist as a mixture of rotational isomers (rotamers) due to the restricted rotation around the amide bond.[1] Elevated temperatures can accelerate the interconversion between these isomers, causing their individual peaks to coalesce into a single, sharp peak, simplifying the chromatogram.

  • Altering Selectivity: Temperature can change the selectivity of a separation. For macrolides like tacrolimus, subtle changes in the planarity and conformation of the molecule at different temperatures can alter their interaction with the stationary phase, which can be leveraged to improve the resolution between closely eluting peaks like tacrolimus and dihydro-tacrolimus.[1]

Strategic Selection of Mobile Phase

The mobile phase composition is paramount for achieving the desired separation.

  • Organic Modifiers: Acetonitrile is the most common primary organic solvent due to its low viscosity and UV transparency.

  • Ternary Solvent Systems: The inclusion of a third solvent, such as tert-butyl methyl ether (MTBE), is a strategy employed in some pharmacopeial methods.[9][10] MTBE acts as a selectivity modifier. Its unique dipole moment and steric properties can disrupt strong interactions between the large macrolide structure and the C18 alkyl chains of the stationary phase, thereby altering the retention mechanism and improving the separation of structurally similar compounds.

  • pH Control: The use of an acidic modifier, typically phosphoric acid or trifluoroacetic acid, is essential.[6][11] Maintaining a low pH (e.g., pH 3-5) ensures that any weakly acidic functional groups on the analytes are protonated, leading to consistent retention times and improved peak shapes. Tacrolimus has been shown to be stable in the pH range of 3-5.[1]

Stationary Phase Selection

Reversed-phase columns, particularly C18 and C8 chemistries, are the standard for tacrolimus analysis.

  • C18 (L1) Columns: These provide high hydrophobicity and are effective at retaining the large, relatively nonpolar tacrolimus molecule. Modern, high-purity silica C18 columns are robust enough to withstand the elevated temperatures and acidic mobile phases required.[1][6]

  • C8 (L7) Columns: These columns offer slightly less retention than C18 phases, which can be advantageous in reducing analysis time. The choice between C8 and C18 often depends on the specific impurity profile and desired retention characteristics.[5][12]

Experimental Protocols

The following protocols provide a starting point for the analysis of tacrolimus and its impurities. All methods should be fully validated according to ICH guidelines (Q2(R1)) before implementation for quality control purposes.[6][13]

Protocol 1: Standard Stability-Indicating HPLC Method

This method is based on established principles for the robust separation of tacrolimus and its key impurities, suitable for routine quality control.

Chromatographic Conditions

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil 100-5 C18)[6]
Mobile Phase Acetonitrile:Water:Phosphoric Acid (700:300:0.2, v/v/v)[6]
Flow Rate 1.0 mL/min
Column Temperature 60°C[6]
Detection Wavelength 215 nm[6]
Injection Volume 20 µL
Run Time Approximately 30 minutes

Step-by-Step Protocol

  • Mobile Phase Preparation: Carefully measure 700 mL of HPLC-grade acetonitrile, 300 mL of ultrapure water, and 0.2 mL of concentrated phosphoric acid. Mix thoroughly and degas using sonication or vacuum filtration.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of Tacrolimus Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Preparation (from Capsules): Take a composite of the contents of 20 capsules. Transfer an amount of powder equivalent to 10 mg of tacrolimus into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve, then dilute to volume with mobile phase. Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the standard and sample solutions and record the chromatograms.

  • System Suitability Testing (SST):

    • Resolution: The resolution between tacrolimus and the nearest eluting impurity (e.g., an isomer or dihydro-tacrolimus) should be not less than 1.5.

    • Tailing Factor: The tailing factor for the tacrolimus peak should not be more than 1.5.

    • Relative Standard Deviation (RSD): The %RSD for five replicate injections of the standard solution should be not more than 2.0%.

Protocol 2: Advanced Stability-Indicating UHPLC Method

This method leverages the power of UHPLC for faster analysis times and improved resolution, making it ideal for high-throughput environments and for resolving complex impurity profiles.

Chromatographic Conditions

ParameterSpecification
Column Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size[1]
Mobile Phase A 5 mM Ammonium Acetate in Water (pH adjusted to 5.0)
Mobile Phase B Acetonitrile:Isopropanol (90:10, v/v)
Flow Rate 0.5 mL/min
Column Temperature 70°C[1]
Detection Wavelength 210 nm
Injection Volume 2 µL
Gradient Program Time (min)
0.0
10.0
12.0
12.1
14.0

Step-by-Step Protocol

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve ammonium acetate in ultrapure water to a concentration of 5 mM. Adjust the pH to 5.0 with acetic acid. Filter through a 0.22 µm filter.

    • Mobile Phase B: Mix 900 mL of HPLC-grade acetonitrile with 100 mL of isopropanol. Degas.

  • Diluent Preparation: Mix acetonitrile and Mobile Phase A in a ratio of 80:20 (v/v).[1]

  • Standard Solution Preparation (15 µg/mL): Accurately weigh approximately 1.5 mg of Tacrolimus Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Preparation (from Bulk Drug): Weigh an amount of the tacrolimus sample corresponding to 15 mg into a 5 mL volumetric flask. Dissolve and dilute to volume with diluent. Sonicate for 20 minutes. Centrifuge at 5000 rpm for 10 minutes, then filter the supernatant through a 0.2 µm PTFE filter.[1]

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (45% A, 55% B) for at least 10 minutes.

  • Injection and Data Acquisition: Inject the standard and sample solutions. The total run time is 14 minutes.[1]

  • System Suitability Testing (SST):

    • Resolution: The resolution between all specified impurities and tacrolimus should be adequate (typically >2.0).

    • Tailing Factor: The tailing factor for the tacrolimus peak should be between 0.8 and 1.5.

    • Relative Standard Deviation (RSD): The %RSD for six replicate injections of the standard solution should be not more than 5.0% for impurity quantification.

Visualized Workflows

The following diagrams illustrate the logical flow of method development and sample analysis.

MethodDevelopment cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Goal: Separate Tacrolimus from Dihydro-Tac & Degradants B Select Column: C18 or C8 Chemistry (e.g., USP L1 or L7) A->B C Select Mobile Phase: Acetonitrile/Water Base B->C D Optimize Temperature (Start at 60°C) Rationale: Improve Peak Shape, Control Isomerization C->D E Adjust Mobile Phase Add Acid (H3PO4) Add Selectivity Modifier (MTBE) D->E F Develop Gradient Profile (For UHPLC) Ensure elution of all impurities E->F G System Suitability Test (SST) Check Resolution, Tailing, RSD F->G H Forced Degradation Study Confirm Stability-Indicating Nature G->H I Full Validation (ICH Q2) Specificity, Linearity, Accuracy, Precision, Robustness H->I J J I->J Final Method

Caption: Logical workflow for HPLC/UHPLC method development.

SampleAnalysis A Prepare Mobile Phase (e.g., ACN/H2O/H3PO4) Degas thoroughly C Equilibrate HPLC/UHPLC System Set Temp, Flow Rate Achieve stable baseline A->C B Prepare Standard & Sample Solutions Use specified diluent B->C D Perform System Suitability Test (SST) Inject Standard 5-6 times C->D E SST Pass? D->E F Inject Blank, Standard, and Sample Solutions E->F Yes H FAIL: Troubleshoot System E->H No G Integrate Peaks & Quantify Calculate % Impurity F->G I Report Results G->I

Caption: Step-by-step workflow for routine sample analysis.

Conclusion

The successful HPLC and UHPLC separation of tacrolimus from its dihydro impurity and other related substances is achievable through the careful manipulation of column temperature and mobile phase composition. Elevated temperatures are critical for managing the on-column isomerism of tacrolimus and improving chromatographic efficiency. The use of ternary solvent systems and appropriate pH control further enhances selectivity. The detailed protocols provided in this note offer robust, validated starting points for researchers and quality control analysts. By understanding the scientific principles behind these methods, laboratories can ensure the accurate and reliable analysis of tacrolimus, contributing to the overall safety and quality of this vital immunosuppressive drug.

References

  • Rozman Peterka, T., Trdan Lušin, T., Bergles, J., Ham, Z., Grahek, R., & Urleb, U. (2019). Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination. Acta Pharmaceutica, 69(3), 363–380. Available from: [Link]

  • PubMed. (2019). Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination. ResearchGate. Available from: [Link]

  • Shi, Y., et al. (2016). Development and Validation of method for the determination of related substances of Tacrolimus in Tacrolimus Capsules and Degradation Studies. Journal of Advances in Pharmacy and Biology, 1(1), 1-13. Available from: [Link]

  • Gejage, S., et al. (2018). Development and validation of a stability indicating HPLC assay method for tacrolimus in semi-solid dosage form & bulk drug. Indo American Journal of Pharmaceutical Research, 8(05). Available from: [Link]

  • USP-NF. (2013). Tacrolimus. USP-NF. Available from: [Link]

  • Phenomenex. (2024). Separation of Tacrolimus and its Organic Impurities per USP Monograph. Phenomenex. Available from: [Link]

  • Pawar, S. J., et al. (2017). Method Development and Validation of Tacrolimus in Pharmaceutical dosage form by RP-HPLC Method. International Journal of Research in Biosciences and Agriculture Technology. Available from: [Link]

  • Subasranjan, A., Srinivasulu, C., & Raoutray, H. (2010). An improved validated ultra high pressure liquid chromatography method for separation of tacrolimus impurities and its tautomers. Drug testing and analysis, 2(3), 107–112. Available from: [Link]

  • European Medicines Agency. (2017). Tacforius, INN-tacrolimus. EMA. Available from: [Link]

  • Pharmaceutical Technology. (2026). Using High Temperature HPLC for Improved Analysis. Pharmaceutical Technology. Available from: [Link]

  • Phenomenex. (2022). Tacrolimus Related Substances by LC. Phenomenex. Available from: [Link]

  • Axios Research. (n.d.). Dihydro Tacrolimus - CAS - 104987-30-6. Axios Research. Available from: [Link]

  • Sajjadi, S. M., et al. (2022). Stability Tests and Analytical Methods of Tacrolimus: A Review. ImmunoAnalysis. Available from: [Link]

  • USP-NF. (2014). Tacrolimus Capsules. USP-NF. Available from: [Link]

  • Pâris, A., et al. (2021). Physicochemical Stability of a Novel Tacrolimus Ophthalmic Formulation for the Treatment of Ophthalmic Inflammatory Diseases. Pharmaceutics, 13(9), 1349. Available from: [Link]

  • Wang, Y., et al. (2007). Determination of related substances of tacrolimus by HPLC with gradient elution. Chinese Journal of New Drugs. Available from: [Link]

  • Shri, N., et al. (2016). (PDF) Development and Validation of RP-HPLC Method for Determination of Thermal Degradation Impurity in Macrolide Immunosuppressant Substance and Drug Product. ResearchGate. Available from: [Link]

  • Dovepress. (2017). New tablet formulation of tacrolimus with smaller interindividual vari. DDDT. Available from: [Link]

  • Trissel, L. A., & Zhang, Y. (2014). Stability of tacrolimus solutions in polyolefin containers. American journal of health-system pharmacy, 71(23), 2056–2059. Available from: [Link]

  • PubChem. (n.d.). Tacrolimus. National Center for Biotechnology Information. Available from: [Link]

  • The Merck Index Online. (n.d.). Tacrolimus. Royal Society of Chemistry. Available from: [Link]

  • Chromatography Forum. (2010). Tacrolimus-HPLC method. Chromatography Forum. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). Protopic (tacrolimus) label. accessdata.fda.gov. Available from: [Link]

  • Wróblewski, K., et al. (2022). Development and Validation of the New Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Unbound Tacrolimus in the Plasma Ultrafiltrate of Transplant Recipients. Molecules, 27(6), 1832. Available from: [Link]

Sources

Method

Application Note: Advanced Methodologies for the Extraction and Quantification of Dihydro Tacrolimus from Whole Blood Matrices

The Matrix Challenge: Erythrocyte Partitioning & Mechanistic Rationale In the realm of therapeutic drug monitoring and pharmacokinetic research, macrolide immunosuppressants present a unique bioanalytical challenge. Dihy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Matrix Challenge: Erythrocyte Partitioning & Mechanistic Rationale

In the realm of therapeutic drug monitoring and pharmacokinetic research, macrolide immunosuppressants present a unique bioanalytical challenge. Dihydro tacrolimus—a saturated derivative of tacrolimus frequently utilized as an analytical internal standard or a radiolabeled tracer (e.g., [3H]dihydro-tacrolimus)—exhibits extreme lipophilicity and a high affinity for intracellular proteins[1].

Unlike many small molecules that circulate freely in plasma, over 90% of circulating dihydro tacrolimus is sequestered inside erythrocytes (red blood cells). The molecule crosses the erythrocyte membrane and binds tightly to the cytosolic immunophilin FKBP12 (FK506-binding protein) [2][2]. Consequently, traditional plasma extraction methods are fundamentally flawed for this class of compounds; whole blood must be used as the primary matrix, and complete cellular lysis is a non-negotiable prerequisite for accurate quantification .

Mechanism D Dihydro Tacrolimus (Lipophilic Macrolide) R FKBP12 Protein (Intracellular RBC) D->R High Affinity Binding C Drug-FKBP12 Complex (Trapped in Matrix) R->C T Calcineurin Inhibition (Pharmacological Target) C->T Pathway Blockade

Fig 1: Dihydro tacrolimus intracellular binding mechanism to FKBP12.

Causality in Extraction Chemistry: The Zinc Sulfate Advantage

To overcome the erythrocyte barrier, the sample preparation must simultaneously achieve cell lysis, protein denaturation, and analyte solubilization. While multi-step Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) are options, a highly optimized one-step Protein Precipitation (PPT) offers superior throughput with minimal analyte loss [3][3].

The Chemical Rationale: We utilize a precipitation buffer consisting of Methanol and 1.125 M Zinc Sulfate ( ZnSO4​ ) in water (66/34, v/v) [4][4].

  • ZnSO4​ (The Disruptor): Zinc ions act as a powerful chaotropic agent. They coordinate with electron-rich nitrogen and oxygen ligands on the backbone of hemoglobin and FKBP12. This coordination forces the proteins to unfold and agglomerate, simultaneously rupturing the erythrocyte membrane and releasing the bound dihydro tacrolimus.

  • Methanol (The Solubilizer): As the proteins crash out of solution, the highly lipophilic dihydro tacrolimus requires a non-polar environment to remain dissolved. Methanol efficiently partitions the free drug into the organic supernatant while further driving the precipitation of the denatured proteins.

Designing a Self-Validating Extraction Protocol

A robust protocol must prove its own efficacy in real-time. To ensure that the erythrocyte lysis is complete and that matrix effects (ion suppression/enhancement) are not compromising the LC-MS/MS data, this protocol is designed as a self-validating system .

By spiking an Internal Standard (IS)—such as Ascomycin or a 13C -labeled tacrolimus tracer—directly into the whole blood prior to the addition of the lysis buffer, the IS is forced to undergo the exact same physical and chemical stresses as the target analyte.

The Validation Checkpoint: During LC-MS/MS acquisition, the absolute peak area of the IS is monitored. If the IS peak area for a specific sample deviates by more than ±15% from the batch median, it immediately flags a failure in cell lysis, a pipetting error, or severe matrix suppression. This self-contained logic allows the scientist to invalidate a single faulty sample without questioning the integrity of the entire analytical run.

Step-by-Step Extraction Workflow

Extraction A Whole Blood Matrix (100 µL Aliquot) B Internal Standard Spiking (Ascomycin, 500 ng/mL) A->B Self-Validation Setup C Lysis & Precipitation (ZnSO4 + Methanol) B->C RBC Disruption D Vortex & Centrifugation (13,000 rpm, 10 min) C->D Phase Separation E Supernatant Recovery (Analyte Isolation) D->E Protein Removal F LC-MS/MS Quantification (MRM Mode) E->F Direct Injection

Fig 2: Step-by-step whole blood extraction workflow for dihydro tacrolimus.

Protocol Steps:
  • Matrix Aliquoting: Transfer 100 µL of homogenized whole blood into a 1.5 mL polypropylene microcentrifuge tube.

    • Causality: Polypropylene is mandatory. Macrolides aggressively adsorb to the silanol groups on glass surfaces, which would artificially lower the quantifiable yield .

  • Self-Validating IS Spike: Add 10 µL of the Internal Standard working solution (e.g., Ascomycin at 500 ng/mL) directly to the blood. Vortex briefly to integrate [4][4].

  • Erythrocyte Lysis and Protein Precipitation: Add 200 µL of the extraction buffer (Methanol / 1.125 M ZnSO4​ in water, 66/34, v/v) to the sample.

  • Mechanical Disruption: Vortex the mixture vigorously for 30 seconds, followed by a 5-minute incubation at room temperature.

    • Causality: The 5-minute static incubation is critical. It allows the zinc-protein coordination complexes to fully agglomerate, ensuring a tightly packed, stable pellet during the subsequent centrifugation step.

  • Phase Separation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

    • Causality: High-speed cold centrifugation prevents the re-solubilization of denatured proteins and yields a highly clarified, lipid-free supernatant.

  • Recovery & Analysis: Carefully transfer 150 µL of the clarified supernatant into an autosampler vial equipped with a glass insert. Inject 5 µL into the LC-MS/MS system.

Quantitative Data & Analytical Validation

When coupled with a high-efficiency sub-2 µm C18 column and an electrospray ionization (ESI) source operating in positive Multiple Reaction Monitoring (MRM) mode, this extraction protocol yields exceptional analytical reliability. The table below summarizes the expected quantitative validation parameters derived from this methodology.

Table 1: Validated Performance Metrics for Dihydro Tacrolimus Extraction

Analytical ParameterValidated Range / ResultClinical/Analytical Acceptance Criteria
Linearity Dynamic Range 0.5 – 100.0 ng/mLR² ≥ 0.995 across all calibration points
Lower Limit of Quantitation (LLOQ) 0.5 ng/mLSignal-to-Noise (S/N) ≥ 10:1
Extraction Recovery (Yield) 102.6% – 107.8%85.0% – 115.0%
Matrix Effect (Ion Suppression) 0.95 – 1.04 (Matrix Factor)0.85 – 1.15 (Negligible suppression)
Intra-day Precision (CV%) 0.8% – 9.4%≤ 15.0% (≤ 20.0% at LLOQ)

Data synthesized from established whole-blood macrolide extraction benchmarks [3][3], [4][4].

References

  • Analysis of Immunosuppressants from Whole Blood using Protein Precipitation and LC/MS/MS - Chromatography Today. 2

  • LC-MS/MS Analysis for Tacrolimus in Whole Blood - Waters Help Center.

  • A modified LC-MS/MS method for the detection of whole blood tacrolimus and its clinical value in Chinese kidney transplant patients - PMC. 3

  • Determination of tacrolimus in human whole blood in kidney transplant recipients using a rapid and specific LC–MS/MS method - PMC. 4

  • Blood MDR1 on Tacrolimus Target Level after Liver Transplant - Biochemical Pharmacology. 1

Sources

Application

Application Note: Synthesis and Purification Strategies for Dihydrotacrolimus

Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development Content Focus: Chemoselective Synthesis, Argentation Chromatography, and Process Validation Introduction and Mechanistic Overview Dih...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development Content Focus: Chemoselective Synthesis, Argentation Chromatography, and Process Validation

Introduction and Mechanistic Overview

Dihydrotacrolimus (the C21-propyl analogue of FK506) is a naturally occurring macrolide impurity generated during the fermentation of Streptomyces tsukubaensis[1]. While it is primarily monitored as an impurity in commercial tacrolimus production, highly pure dihydrotacrolimus is critical as an analytical reference standard and is investigated for its own unique immunomodulatory binding profiles[2].

Structurally, dihydrotacrolimus differs from tacrolimus by only two hydrogen atoms—specifically, the saturation of the C21 allyl side chain into a propyl group[1]. Because their molecular weights (803.03 vs. 805.05 g/mol ) and polarities are nearly identical, conventional reverse-phase chromatography fails to achieve baseline resolution. To overcome this, process chemists must utilize chemoselective synthesis followed by argentation (silver-ion) chromatography to exploit the single π -bond difference[3].

Chemoselective Synthesis via Catalytic Hydrogenation

While biological methods (e.g., feeding propylmalonyl-SNAC to engineered S. tsukubaensis mutants) can yield dihydrotacrolimus[1], the most efficient method for producing high-purity reference standards is the semi-synthetic route via the catalytic hydrogenation of tacrolimus.

Causality in Catalyst Selection: Tacrolimus contains multiple reducible functional groups, including a macrocyclic diene system and several carbonyls. Palladium on carbon (Pd/C) under mild hydrogen pressure (1 atm) is selected because it exhibits high chemoselectivity for the unhindered terminal alkene of the C21 allyl group. The steric bulk of the macrolide ring shields the internal double bonds, allowing the allyl group to be rapidly reduced without degrading the core macrolactone structure.

Synthesis Start Tacrolimus (FK506) [C21-Allyl Group] Cat Catalytic Hydrogenation [Pd/C, 1 atm H2] Start->Cat Product Dihydrotacrolimus [C21-Propyl Group] Cat->Product

Fig 1. Chemoselective catalytic hydrogenation of Tacrolimus to Dihydrotacrolimus.

Principles of Purification: Argentation Chromatography

Separating dihydrotacrolimus from unreacted tacrolimus or ascomycin (the C21-ethyl analogue) requires exploiting the presence or absence of the terminal double bond.

Causality of Silver-Ion Complexation: Transition metals like silver ( Ag+ ) possess empty s-orbitals and available d-electrons. According to the Dewar-Chatt-Duncanson model, Ag+ forms a reversible π -complex with the electron-rich double bond of the allyl group in tacrolimus[2]. Because dihydrotacrolimus features a fully saturated propyl group, it cannot participate in this π -complexation[4]. When a stationary phase is impregnated with AgNO3​ , tacrolimus is strongly retained, while dihydrotacrolimus elutes significantly earlier, enabling baseline separation[3].

AgSeparation Mix Crude Mixture (Tacrolimus + Dihydrotacrolimus) AgResin Silver-Modified Alumina (Ag+ Stationary Phase) Mix->AgResin NoBind Weak Interaction (Saturated Propyl Group) AgResin->NoBind Lacks Alkene Bind Strong π-Complexation (Allyl Double Bond) AgResin->Bind Contains Alkene Elute1 Early Elution: Dihydrotacrolimus NoBind->Elute1 Elute2 Late Elution: Tacrolimus Bind->Elute2

Fig 2. Argentation chromatography separation logic based on π-complexation.

Quantitative Data: Chromatographic Profiling

The following table summarizes the structural differences and Relative Retention Times (RRT) of the primary macrolides when subjected to Silver-Modified Sorbent Chromatography[3].

CompoundSide Chain at C21Double Bond Present?Relative Retention Time (RRT)Affinity for Ag+
Ascomycin Ethyl (-CH₂-CH₃)No0.91Low (Weak Interaction)
Tacrolimus Allyl (-CH₂-CH=CH₂)Yes1.00High (Strong π -complex)
Dihydrotacrolimus Propyl (-CH₂-CH₂-CH₃)No1.35Low (Weak Interaction)

(Note: RRT values are specific to the Ag-modified alumina stationary phase using an acetonitrile/water gradient[3].)

Experimental Protocols

Protocol A: Chemoselective Synthesis of Dihydrotacrolimus

Objective: Convert Tacrolimus to Dihydrotacrolimus via controlled hydrogenation.

  • Substrate Preparation: Dissolve 5.0 g of high-purity Tacrolimus in 50 mL of anhydrous ethyl acetate in a round-bottom flask.

  • Catalyst Addition: Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C). Caution: Pd/C is highly pyrophoric when dry; ensure the solvent fully wets the catalyst.

  • Atmosphere Exchange: Seal the flask with a septum. Purge the vessel with inert Nitrogen gas for 5 minutes, followed by purging with Hydrogen gas.

  • Reaction: Stir the suspension vigorously under a hydrogen balloon (1 atm) at room temperature (20–25°C) for exactly 2 hours.

  • Self-Validation Check (In-Process): Withdraw a 10 µL aliquot, filter, and analyze via LC-MS. The reaction is complete when the molecular ion peak for tacrolimus ( m/z 803.5) disappears and is replaced entirely by the dihydrotacrolimus peak ( m/z 805.5).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of ethyl acetate.

  • Concentration: Evaporate the filtrate under reduced pressure to yield crude dihydrotacrolimus as a white foam.

Protocol B: Purification via Silver-Modified Alumina Chromatography

Objective: Isolate Dihydrotacrolimus from unreacted trace Tacrolimus and other macrolide impurities[3].

  • Sorbent Preparation:

    • Dissolve 10.0 g of Silver Nitrate ( AgNO3​ ) in 500 mL of hot methanol.

    • Add 100 g of basic active aluminum oxide (alumina, 63–200 µm, activity II-III) to the solution to create a suspension.

    • Evaporate the suspension to dryness on a rotary evaporator, then dry the residue in a vacuum oven (30 mbar) at 70°C to yield the silver-modified sorbent.

    • Self-Validation Check: The sorbent must be protected from light (e.g., wrapped in aluminum foil) to prevent the photoreduction of Ag+ to elemental silver, which would destroy its π -complexation capabilities.

  • Column Packing: Pack a glass chromatography column with the silver-modified alumina using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • Sample Loading: Dissolve the crude dihydrotacrolimus (from Protocol A) in a minimal volume of the mobile phase and load it carefully onto the top of the column bed.

  • Elution: Elute the column using a gradient of ethyl acetate in hexane.

  • Fraction Collection & Validation: Collect fractions and monitor via HPLC at 200 nm. Dihydrotacrolimus will elute earlier (RRT 1.35 relative to the method standard) because it lacks the allyl double bond and cannot bind to the Ag+ stationary phase[3]. Tacrolimus will be retained significantly longer.

  • Final Isolation: Pool the fractions containing pure dihydrotacrolimus (>99% purity by HPLC area) and concentrate under vacuum to yield the final purified reference standard.

References

  • Title: US9505779B2 - Tacrolimus analogues, a neuroprotective composition comprising the same, an immunosuppressive composition comprising the same, a method for preparing the same, and a mutant for producing the same | Source: Google Patents | URL
  • Title: US20080000834A1 - Process for purifying Tacrolimus | Source: Google Patents | URL
  • Title: Evaluation, synthesis and characterization of tacrolimus impurities | Source: ResearchGate | URL
  • Title: Countercurrent Separation of Natural Products: An Update | Source: ACS Publications | URL

Sources

Method

Application Notes and Protocols: Preparation of Dihydro-tacrolimus Stock Solutions for In Vitro Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of dihydro-tacrolimus stock solutions for use in a variety of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of dihydro-tacrolimus stock solutions for use in a variety of in vitro assays. Dihydro-tacrolimus, a primary metabolite and known impurity of the potent immunosuppressant tacrolimus (also known as FK506), is crucial as a reference standard in analytical methods and for toxicological and metabolic studies. The integrity of experimental data is fundamentally dependent on the precise and consistent preparation of these solutions. This guide details the physicochemical properties of dihydro-tacrolimus, explains the scientific rationale behind solvent selection and handling procedures, and provides validated, step-by-step protocols for generating stable, high-concentration stock solutions and subsequent working dilutions.

Introduction: The Role of Dihydro-tacrolimus in Research

Tacrolimus is a macrolide lactone that exerts its powerful immunosuppressive effects by inhibiting calcineurin, a critical enzyme in the T-lymphocyte activation pathway.[1][2][3] The drug binds to the intracellular protein FKBP12, and this resulting complex inhibits the phosphatase activity of calcineurin.[3][4] This action prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and thereby inhibiting the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2).[4][5]

Dihydro-tacrolimus (39,40-dihydro tacrolimus) is a significant related compound, often analyzed as an impurity in tacrolimus bulk drug samples.[6] Its quantification is essential for quality control in pharmaceutical manufacturing. Furthermore, as a metabolite, its preparation is necessary for comparative studies to understand the overall pharmacological and toxicological profile of tacrolimus administration. Therefore, the ability to prepare accurate and stable solutions of dihydro-tacrolimus is a prerequisite for reliable experimental outcomes.

Mechanism of Action Overview

The diagram below illustrates the established mechanism for the tacrolimus class of compounds.

Tacrolimus_MoA TCR T-Cell Receptor (TCR) Signal Ca_influx Ca²⁺ Influx TCR->Ca_influx Calcineurin_active Calcineurin (Active) Ca_influx->Calcineurin_active Activates Calcineurin_inactive Calcineurin (Inactive) NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Activates IL2_Protein IL-2 Production & T-Cell Proliferation IL2_Gene->IL2_Protein Tac Dihydro-tacrolimus or Tacrolimus FKBP FKBP12 Tac->FKBP Tac_FKBP Drug-FKBP12 Complex FKBP->Tac_FKBP Inhibition INHIBITION Tac_FKBP->Inhibition Inhibition->Calcineurin_active

Caption: Mechanism of Calcineurin Inhibition by Tacrolimus Analogs.

Physicochemical Properties and Handling

Understanding the inherent properties of dihydro-tacrolimus is the foundation for developing a robust preparation protocol.

PropertyValue / RecommendationSource / Rationale
Chemical Formula C₄₄H₇₁NO₁₂[7]
Molecular Weight 806.06 g/mol [7]
CAS Number 104987-30-6[7]
Appearance White to off-white crystalline powderBased on Tacrolimus[8]
Aqueous Solubility Very Low (estimated <15 µg/mL)Tacrolimus is poorly soluble in water (4-12 µg/mL).[9][10]
Organic Solubility Soluble in DMSO, Ethanol, Methanol, Acetone, Acetonitrile, ChloroformBased on high solubility of Tacrolimus in these solvents.[8][11]
Stability Light-sensitive, temperature-sensitive. Avoid strong acids/bases.Tacrolimus is susceptible to photodegradation and thermal degradation.[9][12]
Handling Handle in a well-ventilated area or fume hood. Use PPE (gloves, lab coat, safety glasses).As a potent immunosuppressant analog, avoid direct contact and inhalation.
Storage (Solid) Store at 2-8°C or -20°C, protected from light and moisture.Follow supplier recommendations to ensure long-term stability.

Core Principles for Stock Solution Integrity

The goal is to create a high-concentration, stable primary stock that can be reliably diluted to generate working solutions for assays. Adhering to the following principles is critical for experimental reproducibility.

  • Solvent Selection: The ideal solvent must completely dissolve dihydro-tacrolimus at the desired concentration without reacting with it. High-purity, anhydrous-grade Dimethyl Sulfoxide (DMSO) or absolute Ethanol (EtOH) are the recommended primary choices. DMSO is a powerful aprotic solvent suitable for highly lipophilic compounds, while ethanol is a protic solvent that is often better tolerated by cells, albeit with lower solubilizing power for some compounds.

  • Concentration Strategy: Prepare a high-concentration primary stock (e.g., 10-20 mM). This minimizes the volume of organic solvent introduced into the final aqueous assay medium, thereby reducing the risk of solvent-induced artifacts or cytotoxicity. The final solvent concentration in in vitro assays should ideally be kept below 0.5%, and always be matched in the vehicle control wells.

  • The Peril of Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture, leading to hydrolysis, and can cause the compound to fall out of solution. To prevent this, the primary stock must be aliquoted into single-use volumes immediately after preparation.[5]

  • Storage Conditions: Both light and temperature can degrade the compound over time.[9] Stock solutions must be stored in amber or light-blocking tubes at -20°C for short-to-medium term (1 month) or -80°C for long-term storage (6+ months).[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Dihydro-tacrolimus Stock in DMSO

Materials:

  • Dihydro-tacrolimus powder (CAS: 104987-30-6)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance (readable to 0.01 mg)

  • Sterile, amber or opaque polypropylene microcentrifuge tubes (1.5 mL)

  • Sterile, positive-displacement pipette or calibrated glass syringe

  • Vortex mixer

Calculations: The molecular weight (MW) of dihydro-tacrolimus is 806.06 g/mol . To prepare a 10 mM (0.010 mol/L) solution:

  • Mass (mg) = Desired Volume (mL) × 10 (mmol/L) × 806.06 ( g/mol ) / 1000

  • Simplified: Mass (mg) = Desired Volume (mL) × 8.0606

Example for 1 mL of 10 mM stock: Mass = 1 mL × 8.0606 = 8.06 mg

Procedure:

  • Pre-equilibration: Allow the vial of dihydro-tacrolimus powder to come to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated amount of dihydro-tacrolimus (e.g., 8.06 mg) directly into the tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the tube containing the powder.

  • Dissolution: Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be obtained. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if needed.

  • Aliquotting: Immediately dispense the primary stock solution into single-use aliquots (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes. This is the most critical step for preserving the long-term integrity of the stock.

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store aliquots at -20°C for up to one month or at -80°C for six months or more.[5]

Protocol 2: Preparation of a 10 mM Dihydro-tacrolimus Stock in Absolute Ethanol

Follow the same procedure as Protocol 1, substituting anhydrous DMSO with 200-proof (≥99.5%) absolute ethanol. Note that solubility may be slightly lower than in DMSO, so ensure complete dissolution visually.

Preparation of Working Solutions (Serial Dilution)

Working solutions are prepared by diluting the high-concentration primary stock into an appropriate aqueous buffer or cell culture medium just before use.

Example: Preparing a 100 µL of 1 µM Working Solution from a 10 mM Stock

  • Intermediate Dilution (Recommended): To avoid pipetting sub-microliter volumes, perform an intermediate dilution.

    • Thaw one 10 mM primary stock aliquot.

    • Add 2 µL of the 10 mM stock to 198 µL of the final assay buffer/medium.

    • This creates a 100 µM intermediate solution (a 1:50 dilution).

  • Final Dilution:

    • Add 1 µL of the 100 µM intermediate solution to 99 µL of the final assay buffer/medium.

    • This creates the final 1 µM working solution (a 1:100 dilution).

Crucial Consideration: Always prepare a "vehicle control" solution containing the same final concentration of the organic solvent (e.g., 0.1% DMSO) in the assay buffer/medium to account for any effects of the solvent itself on the experimental system.

Stock Preparation and Dilution Workflow

Caption: Workflow for Dihydro-tacrolimus Solution Preparation.

Validation and Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. - Insufficient solvent volume.- Inappropriate solvent.- Low ambient temperature.- Double-check calculations and ensure correct solvent volume.- Gently warm the solution (37°C) and vortex/sonicate briefly.- If precipitation persists, a lower stock concentration may be necessary.
Precipitate forms in stock during storage. - Solution was supersaturated.- Contamination with water.- Temperature fluctuations.- Use a fresh aliquot. If the problem is widespread, remake the stock at a slightly lower concentration.- Ensure use of anhydrous-grade solvent and proper sealing of tubes.
Inconsistent or poor results in assays. - Degradation of stock solution (improper storage, freeze-thaw).- Pipetting errors during dilution.- Solvent concentration too high in final assay.- Discard the current working solution and thaw a new, unused primary stock aliquot.- Use calibrated pipettes and perform serial dilutions carefully.- Recalculate and ensure the final solvent concentration is non-toxic (typically <0.5%). Always include a vehicle control.

References

  • Separation method of crystalline tacrolimus - Google Patents. (n.d.). Google Patents.
  • Process for the purification of tacrolimus - Google Patents. (n.d.). Google Patents.
  • Nanopia TDM Tacrolimus. (2020, October 15). Sekisui Medical Co., Ltd. Retrieved from [Link]

  • A Process For Separation Of Impurities From Pure Tacrolimus - Quick Company. (n.d.). Quick Company. Retrieved from [Link]

  • Purification of tacrolimus by use of solid-phase extraction - Google Patents. (n.d.). Google Patents.
  • Stability Tests and Analytical Methods of Tacrolimus: A Review - ImmunoAnalysis. (2022, December 28). ImmunoAnalysis. Retrieved from [Link]

  • Physicochemical Stability of a Novel Tacrolimus Ophthalmic Formulation for the Treatment of Ophthalmic Inflammatory Diseases - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Evaluation, synthesis and characterization of tacrolimus impurities - ResearchGate. (2015, December 9). ResearchGate. Retrieved from [Link]

  • Preparation and In-vitro Characterization of Tacrolimus as a Solid Self-microemulsion - Impactfactor. (2021, March 25). Impactfactor. Retrieved from [Link]

  • Simultaneous Determination of Six Immunosuppressants in Human Whole Blood by HPLC-MS/MS Using a Modified QuEChERS Method - PMC. (2022, June 25). NCBI. Retrieved from [Link]

  • Tacrolimus: Physicochemical stability challenges, analytical methods, and new formulations. (2024, September 15). ScienceDirect. Retrieved from [Link]

  • Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC. (2012, January 11). NCBI. Retrieved from [Link]

  • Comparison of the in vitro antiproliferative effects of five immunosuppressive drugs on lymphocytes in whole blood from cats - AVMA Journals. (n.d.). AVMA Journals. Retrieved from [Link]

  • Pharmacokinetics and Toxicity of Tacrolimus Early After Heart and Lung Transplantation. (n.d.). American Journal of Transplantation. Retrieved from [Link]

  • Tacrolimus | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Immunosuppressant Drugs - Controllab. (n.d.). Controllab. Retrieved from [Link]

  • Tacrolimus Formulations - Renal Fellow Network. (2014, December 24). Renal Fellow Network. Retrieved from [Link]

  • Preparation and In Vitro Evaluation of Tacrolimus-Loaded Ethosomes - PMC - NIH. (n.d.). NCBI. Retrieved from [Link]

  • Effects of Storage Temperature and Time on Stability of Serum Tacrolimus and Cyclosporine A Levels in Whole Blood by LC-MS/MS - PMC. (n.d.). NCBI. Retrieved from [Link]

  • In vitro release of Tacrolimus from Tacrolimus ointment and its speculated mechanism. (2004, February 11). J-STAGE. Retrieved from [Link]

  • Mode of action of tacrolimus (FK506): molecular and cellular mechanisms - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • tacrolimus | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Whole Blood Immunosuppressant Controls - Bio-Rad. (n.d.). Bio-Rad. Retrieved from [Link]

  • Dihydro Tacrolimus - CAS - 104987-30-6 - Axios Research. (n.d.). Axios Research. Retrieved from [Link]

  • Solubility of tacrolimus in the different vehicles. Data are expressed... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • TACROLIMUS PROPERTIES AND FORMULATIONS: POTENTIAL IMPACT OF PRODUCT QUALITY ON SAFETY AND EFFICACY - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving HPLC resolution between tacrolimus and dihydro tacrolimus

Welcome to the dedicated technical support guide for scientists and researchers facing the common but challenging task of separating tacrolimus from its closely related process impurity, dihydro-tacrolimus. This guide is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for scientists and researchers facing the common but challenging task of separating tacrolimus from its closely related process impurity, dihydro-tacrolimus. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during method development and troubleshooting.

Understanding the Challenge: Why is This Separation Difficult?

The primary difficulty in separating tacrolimus and dihydro-tacrolimus stems from their profound structural similarity. Dihydro-tacrolimus is the hydrogenated analog of tacrolimus, differing only by the saturation of a single double bond in the allyl group at the C-21 position, which becomes a propyl group. This subtle change results in nearly identical physicochemical properties, leading to very similar retention behavior on reversed-phase HPLC columns.

Diagram: Structural Comparison

Caption: The reduction of the allyl group's double bond to a single bond is the sole difference.

Table 1: Comparative Physicochemical Properties
PropertyTacrolimusDihydro-tacrolimusImplication for Separation
Molecular Formula C44H69NO12[1]C44H71NO12[2][3]Minimal mass difference.
Molecular Weight 804.0 g/mol [4]806.1 g/mol [3]Nearly identical mass.
LogP ~3.3[5]Slightly higher (more non-polar)Dihydro-tacrolimus is expected to be slightly more retained on a C18 column.
Key Structural Feature Allyl group at C-21Propyl group at C-21This is the primary handle for achieving chromatographic selectivity.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the most common issues encountered in the laboratory.

FAQ 1: Why do my tacrolimus peaks look broad or split, even without dihydro-tacrolimus present?

Answer: This is a classic characteristic of tacrolimus chromatography and is often caused by the presence of multiple conformers (rotamers) and tautomers that slowly interconvert at ambient temperature.[6][7] The molecule exists in equilibrium between different spatial arrangements, and if the HPLC separation timescale is faster than the interconversion rate, you will see broadened or split peaks.

The Solution: Increase the column temperature. Operating at elevated temperatures, typically between 50 °C and 70 °C, accelerates the kinetics of this interconversion.[6][7][8] When the interconversion becomes fast relative to the chromatographic timescale, the different forms effectively merge into a single, sharp peak. This is the single most important parameter to address first.

Troubleshooting Q1: I've increased the temperature to 60 °C and my tacrolimus peak is sharp, but the resolution between it and dihydro-tacrolimus is still poor (<1.5). What should I do next?

Answer: Once temperature is optimized for peak shape, the next step is to manipulate the chromatographic selectivity by adjusting the mobile phase. This involves a multi-faceted approach.

Step 1: Optimize the Organic Solvent Strength (Isocratic Elution) For a critical pair, it's often best to work under isocratic conditions to maximize resolution. If the peaks are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile) in small increments (1-2%). This will increase the retention time (k') of both compounds. According to the resolution equation (Rs = ¼(α-1)√N(k'/(1+k'))), increasing k' will improve resolution, up to a practical point (k' values between 2 and 10 are ideal).

Step 2: Adjust Mobile Phase pH Tacrolimus is most stable and chromatographically well-behaved in an acidic mobile phase, typically between pH 2.5 and 4.0.[6][9] This ensures that any ionizable functional groups are consistently protonated (ion-suppressed), leading to stable retention and improved peak shape. Ensure your aqueous buffer is consistently prepared and the pH is measured before mixing with the organic solvent. A phosphate buffer or a dilute acid like phosphoric or trifluoroacetic acid is commonly used.[7][9][10]

Step 3: Exploit Solvent Selectivity with a Ternary Mobile Phase If adjusting the water/acetonitrile ratio is insufficient, the selectivity (α) itself must be changed. This is the most powerful tool for separating structurally similar compounds. The choice of organic solvent can significantly alter selectivity because different solvents interact with analytes in unique ways (e.g., hydrogen bonding, dipole-dipole interactions).[11][12]

  • Introduce a Third Solvent: Adding a small percentage (e.g., 2-10%) of a third solvent with different properties can dramatically alter selectivity. A well-documented success for tacrolimus is the use of tert-Butyl Methyl Ether (MTBE) .[9][13]

  • Actionable Protocol: Start with your optimized Buffer:Acetonitrile mobile phase. Replace 5% of the acetonitrile with MTBE. For example, if your mobile phase is 40:60 Buffer:ACN, try a 40:55:5 mixture of Buffer:ACN:MTBE. Observe the change in elution order and spacing.

Troubleshooting Q2: I've tried optimizing the mobile phase with different organic ratios and even added MTBE, but the peaks are still co-eluting or have a resolution below 1.5. Is it time to change the column?

Answer: Yes. If extensive mobile phase optimization does not yield the desired resolution, the stationary phase chemistry is the next logical parameter to investigate. The goal is to find a stationary phase that has a different interaction mechanism or selectivity for the two analytes.

Option 1: Switch from C18 to C8 While both are alkyl phases, a C8 (octyl) phase is less hydrophobic than a C18 (octadecyl) phase due to the shorter alkyl chains. This can alter the retention mechanism. For some compounds, the reduced hydrophobic interaction of a C8 can reveal other interactions (like silanol interactions) that may differentiate the analytes more effectively. Several successful tacrolimus methods utilize C8 columns.[6][9][10]

Option 2: Screen Different "Flavors" of C18 Columns Not all C18 columns are created equal. They differ in:

  • Silica Purity: High-purity silica reduces unwanted interactions with residual silanol groups.

  • Bonding Density: The amount of C18 coverage on the silica surface affects hydrophobicity.

  • End-capping: Treatment to block residual silanol groups. Incomplete end-capping can sometimes provide alternative selectivity.

  • Embedded Polar Groups: Some C18 columns have polar groups embedded in the alkyl chains, offering a completely different selectivity profile.

An application note from a column manufacturer demonstrated that a newer generation C18 column provided significantly better resolution for tacrolimus and its impurities compared to older C18 phases, highlighting the impact of stationary phase technology.[13]

Experimental Protocols & Workflow

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Start: Poor Resolution (Rs < 1.5) temp Step 1: Optimize Temperature (Target: 50-70°C) for sharp, symmetrical peaks. start->temp peak_shape Is Tacrolimus peak sharp and symmetrical? temp->peak_shape peak_shape->temp No, adjust T mobile_phase Step 2: Optimize Mobile Phase A) Adjust Organic % (Isocratic) B) Confirm pH (2.5-4.0) C) Introduce Ternary Solvent (MTBE) peak_shape->mobile_phase Yes resolution_mp Is Resolution > 1.5? mobile_phase->resolution_mp column Step 3: Change Column Selectivity A) Switch C18 to C8 B) Screen different C18 columns resolution_mp->column No success Success: Resolution > 1.5 Validate Method resolution_mp->success Yes resolution_col Is Resolution > 1.5? column->resolution_col resolution_col->success Yes fail Consult Advanced Support (e.g., 2D-LC, SFC) resolution_col->fail No

Caption: A logical workflow for troubleshooting poor resolution between tacrolimus and dihydro-tacrolimus.

Protocol: Baseline HPLC Method & Optimization Strategy

This protocol provides a starting point for analysis, followed by a systematic approach to optimization.

1. Materials & Reagents:

  • Reference standards for tacrolimus and dihydro-tacrolimus.

  • HPLC-grade acetonitrile (ACN), water, and tert-Butyl Methyl Ether (MTBE).

  • Potassium dihydrogen phosphate (KH2PO4) or phosphoric acid (H3PO4).

  • HPLC system with UV detector, column oven, and autosampler.

  • C18 or C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

2. Standard & Sample Preparation:

  • Diluent: Acetonitrile/Water (70:30, v/v).

  • Stock Solutions: Prepare individual stock solutions of tacrolimus and dihydro-tacrolimus in diluent at 1 mg/mL.

  • Working Solution: Prepare a mixed working solution containing tacrolimus (e.g., 100 µg/mL) and dihydro-tacrolimus at the level of interest (e.g., 0.5 µg/mL) in the diluent.

3. Baseline Chromatographic Conditions:

ParameterRecommended Starting Condition
Column C8, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.05 M KH2PO4, pH adjusted to 3.0 with H3PO4[9]
Mobile Phase B Acetonitrile (ACN)
Mobile Phase C tert-Butyl Methyl Ether (MTBE)
Composition 35% A : 65% B (v/v)
Flow Rate 1.0 mL/min[9]
Column Temperature 60 °C[6][7]
Detection Wavelength 210 nm[6][9]
Injection Volume 20 µL

4. Systematic Optimization (Execute in order):

  • Temperature Optimization: Inject the working solution at 50 °C, 60 °C, and 70 °C. Select the temperature that provides the best tacrolimus peak shape (minimal tailing, no splitting) without compromising stability. 60 °C is often the optimal balance.[6][7]

  • Mobile Phase Strength: Using the optimal temperature, adjust the ratio of Mobile Phase A to B. If resolution is poor and peaks are broad, decrease %B to increase retention. If retention is too long, increase %B. Make changes in 2% increments.

  • Ternary Mobile Phase: If resolution remains inadequate, modify the mobile phase to 35% A : 60% B : 5% C.[9] This introduction of MTBE is a powerful tool to alter selectivity.

  • Column Screening: If the above steps fail, repeat the optimization process on a C18 column to see if the different stationary phase provides the necessary selectivity.

References

  • NextSDS. (n.d.). Dihydro Tacrolimus — Chemical Substance Information. Retrieved from [Link]

  • Axios Research. (n.d.). Dihydro Tacrolimus - CAS - 104987-30-6. Retrieved from [Link]

  • Prajapati, Y. N., et al. (2015). Method Development and Validation of Tacrolimus in Pharmaceutical dosage form by RP-HPLC Method. International Journal of Research in Advent Technology, Special Issue (2).
  • Welch Materials. (2025, November 17). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of tacrolimus. [Diagram]. Retrieved from [Link]

  • Li, W., et al. (n.d.). Determination of related substances of tacrolimus by HPLC with gradient elution.
  • Wikipedia. (n.d.). Tacrolimus. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Separation of Tacrolimus and its Organic Impurities per USP Monograph. Retrieved from [Link]

  • Subasranjan, A., et al. (2010). An improved validated ultra high pressure liquid chromatography method for separation of tacrolimus impurities and its tautomers. Drug Testing and Analysis, 2(3), 107–112.
  • ResearchGate. (n.d.). Structure of Tacrolimus. [Diagram]. Retrieved from [Link]

  • Shi, Q., et al. (2012). Development and Validation of method for the determination of related substances of Tacrolimus in Tacrolimus Capsules and Degradation Studies. International Journal of ChemTech Research, 4(4), 1543-1551.
  • Jusko, W. J., et al. (n.d.).
  • Minevska, E., et al. (2024). A simple and sensitive HPLC method for determination of tacrolimus in pharmaceutical dosage forms. 27th Congress of SCTM in North Macedonia.
  • National Center for Biotechnology Information. (n.d.). Tacrolimus. PubChem Compound Database. Retrieved from [Link]

  • Wicha, P., et al. (2022). Development and Validation of the New Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Unbound Tacrolimus in the Plasma Ultrafiltrate of Transplant Recipients. Journal of Clinical Medicine, 11(6), 1576.
  • Gumieniczek, A., et al. (2024).
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting Dihydro Tacrolimus Degradation in Plasma

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, bioanalytical scientists, and drug development professionals facing challenges with the stability and recovery of dihydro tac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, bioanalytical scientists, and drug development professionals facing challenges with the stability and recovery of dihydro tacrolimus (a closely related analog, metabolite, and frequent internal standard for tacrolimus) in human or animal plasma samples.

Because dihydro tacrolimus shares the same macrolide lactone ring structure as tacrolimus, it is highly susceptible to the same physicochemical degradation pathways—specifically base-catalyzed ring opening and thermal degradation[1]. This guide provides mechanistic insights, validated protocols, and troubleshooting FAQs to ensure analytical integrity during LC-MS/MS quantification.

Mechanistic Overview of Degradation

Understanding why dihydro tacrolimus degrades is the first step in preventing it. The macrolide structure is highly sensitive to pH and temperature. At a pH above 7.0, the molecule undergoes rapid degradation (often a benzilic acid rearrangement of the tricarbonyl portion or ester hydrolysis)[1][2]. Conversely, the drug remains highly stable under mildly acidic conditions (pH 3–5)[1].

G A Whole Blood Collection (K2EDTA) B Plasma Separation (Centrifugation at 4°C) A->B Process within 30 mins C Sample Stabilization (Acidification to pH 4.0) B->C Immediate addition of acidic buffer F Base-Catalyzed Degradation (Ring Opening / Hydrolysis) B->F pH > 7.0 (Unstabilized) G Thermal Degradation (Oxidation / Isomerization) B->G Room Temp Processing D Storage (-70°C) C->D Aliquot & Freeze E LC-MS/MS Analysis D->E Thaw on ice

Figure 1: Optimal sample processing workflow vs. primary degradation pathways for dihydro tacrolimus.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a rapid decline in dihydro tacrolimus peak area when my plasma samples sit in the autosampler?

Root Cause: Plasma is naturally slightly alkaline (pH ~7.4). Dihydro tacrolimus, like tacrolimus, is inherently unstable in alkaline environments[1][2]. If your final sample extract is not sufficiently acidic, the molecule will degrade while waiting in the autosampler. Solution: Ensure your extraction solvent or reconstitution buffer is acidified. Using a mobile phase or reconstitution solution containing 0.1% to 1% formic acid ensures the pH remains in the stable range of 3–5[1][3].

Q2: My recovery drops significantly after the first freeze-thaw cycle. How can I prevent this?

Root Cause: While properly stabilized tacrolimus can withstand up to three freeze-thaw cycles with a Coefficient of Variation (CV) of <5%[3], unstabilized plasma allows for localized pH shifts and enzymatic activity during the thawing process. Solution:

  • Always thaw samples on wet ice, never at room temperature.

  • Pre-stabilize the plasma immediately after separation (see Protocol below).

  • Aliquot samples into single-use volumes prior to the initial freezing at -70°C to avoid unnecessary cycles[3].

Q3: Does the choice of anticoagulant affect dihydro tacrolimus stability?

Root Cause: Yes. Heparin can cause issues with downstream LC-MS/MS matrix effects and does not chelate metal ions. Metal ions and radical initiators can accelerate the degradation of the tacrolimus macrolide structure[1]. Solution: Use K2EDTA or K3EDTA tubes. EDTA chelates divalent cations, which not only inhibits metalloproteases but also prevents metal-ion-catalyzed oxidation of the drug[1].

Quantitative Stability Data Summary

The following table summarizes the expected stability of tacrolimus/dihydro tacrolimus under various conditions when properly handled, based on validated LC-MS/MS parameters[3][4].

ConditionTemperatureMatrixExpected StabilityCV (%)
Benchtop (Unstabilized) Room Temp (25°C)Plasma< 2 hours (Rapid degradation)> 15.0%
Benchtop (Stabilized) Room Temp (25°C)Whole Blood/PlasmaUp to 24 hours2.5%
Autosampler 4°CAcidified Extract48 - 72 hours2.4%
Freeze-Thaw Cycles -70°C to 4°CPlasmaUp to 3 cycles4.6%
Long-Term Storage -70°CPlasma> 60 days1.9%

Validated Protocol: Plasma Processing and Stabilization

To ensure a self-validating system, include quality control (QC) samples spiked with a known concentration of dihydro tacrolimus processed alongside your unknown samples.

Step-by-Step Methodology:

  • Blood Collection: Collect whole blood into pre-chilled K2EDTA tubes. Keep on wet ice immediately after collection.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 10 minutes at 4°C. Do not use a room-temperature centrifuge.

  • Plasma Harvesting & Stabilization (Critical Step):

    • Transfer the plasma supernatant to a pre-chilled polypropylene tube.

    • Stabilization: Immediately add an acidic buffer (e.g., 0.1 M Ammonium Acetate buffer adjusted to pH 4.0 with glacial acetic acid) at a 1:10 ratio (Buffer:Plasma) to drop the plasma pH into the stable 3–5 range[1].

  • Aliquot and Freeze: Mix gently and aliquot into single-use cryovials. Flash freeze on dry ice or place immediately into a -70°C freezer[3].

  • Extraction for LC-MS/MS: Thaw aliquots strictly on wet ice. Perform protein precipitation using cold acetonitrile containing 0.1% formic acid to maintain the acidic environment during extraction[3].

References

  • National Institutes of Health (NIH) / PMC. Determination of tacrolimus in human whole blood in kidney transplant recipients using a rapid and specific LC–MS/MS method. Available at:[Link]

  • ResearchGate. Development of a Simple and Rapid Method to Measure the Free Fraction of Tacrolimus in Plasma Using Ultrafiltration and LC-MS/MS. Available at:[Link]

  • ResearchGate. Solid state compatibility study and characterization of a novel degradation product of tacrolimus in formulation. Available at:[Link]

  • ResearchGate. Tacrolimus: An updated review on delivering strategies for multifarious diseases. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Gradients for Dihydrotacrolimus Chromatography

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and quantification of tacrolimus and it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and quantification of tacrolimus and its structurally analogous impurities.

The Mechanistic Challenge: Why Co-Elution Occurs

Tacrolimus is a highly potent macrolactam immunosuppressant. During its biosynthesis or degradation, structurally analogous impurities such as ascomycin and dihydrotacrolimus are generated[1]. The structural difference between tacrolimus and dihydrotacrolimus is minimal: dihydrotacrolimus differs only by the saturation of the allyl side chain, possessing a fully saturated propyl group instead[2].

Because standard reversed-phase high-performance liquid chromatography (RP-HPLC) relies on hydrophobic partitioning, it cannot effectively discriminate between these two nearly identical aliphatic chains. To induce causality in separation and achieve baseline resolution, chromatographers must abandon purely hydrophobic strategies and exploit the electron density of the allyl double bond using coordination chemistry[3].

PiComplex Tac Tacrolimus (Allyl Side Chain) Ag Ag+ in Mobile Phase Tac->Ag Double Bond Dih Dihydrotacrolimus (Propyl Side Chain) Dih->Ag Saturated Bond Complex Pi-Coordination Complex (Strong Retention) Ag->Complex Binds Tacrolimus NoComplex No Interaction (Early Elution) Ag->NoComplex Ignores Dihydrotacrolimus

Mechanism of silver-ion pi-complexation selectively altering tacrolimus retention.

Troubleshooting FAQs: Mechanistic Interventions

Q: Why does my standard Acetonitrile/Water gradient fail to resolve dihydrotacrolimus from the main tacrolimus peak? A: Standard C18 columns separate molecules based on hydrophobicity. The difference in hydrophobicity between an allyl group (tacrolimus) and a propyl group (dihydrotacrolimus) is negligible, leading to co-elution (ΔRRT < 0.05). Adjusting the gradient slope or column temperature in a standard RP-HPLC setup will only yield marginal improvements. You must introduce a chemical selector into the mobile phase to alter the fundamental retention mechanism.

Q: How do I implement silver-ion complexation in my mobile phase, and what is the causality behind its success? A: Silver ions (Ag+) act as highly selective pi-complexing agents. When added to the aqueous mobile phase (typically 0.05 to 0.2 M AgNO3), the empty s-orbitals of the Ag+ ion accept electron density from the pi-bond of tacrolimus's allyl group, forming a reversible coordination complex[4]. Because dihydrotacrolimus has a saturated propyl group, it lacks the pi-electrons required for this interaction. Consequently, the affinity of tacrolimus for the mobile/stationary phase system is selectively strengthened, drastically increasing its retention time, while dihydrotacrolimus elutes early[2],[3].

Q: What gradient profile minimizes baseline drift and source contamination when using LC-MS/MS? A: You cannot use silver nitrate in LC-MS/MS. Non-volatile salts like AgNO3 cause severe ion suppression and irreversible source contamination in mass spectrometers. Silver-ion chromatography must be strictly reserved for preparative HPLC or UV-based analytical methods[3]. For LC-MS/MS, rely on mass resolution rather than chromatographic resolution. Use a gradient of Methanol/Water modified with 0.1% formic acid and ammonium acetate. This promotes the formation of stable ammonium adducts[M+NH4]+. While the peaks may still chromatographically co-elute, the mass analyzer will easily differentiate the intact masses via Multiple Reaction Monitoring (MRM) (e.g., m/z 807.5 → 772.4 for tacrolimus vs. m/z 809.5 → 754.5 for dihydrotacrolimus)[5].

Workflow N1 Identify Co-elution: Tacrolimus & Dihydrotacrolimus N2 Select Separation Strategy N1->N2 N3 Preparative HPLC / UV (Tolerates Non-Volatile Salts) N2->N3 Preparative Scale N4 LC-MS/MS Analysis (Requires Volatile Buffers) N2->N4 Analytical Scale N5 Add 0.05-0.2 M AgNO3 to Aqueous Mobile Phase N3->N5 N6 Use MeOH/Water Gradient with 0.1% Formic Acid + NH4Ac N4->N6 N7 Ag+ Pi-Complexation Delays Tacrolimus Elution N5->N7 N8 Ammonium Adducts Formed MRM Differentiates Mass N6->N8 N9 Baseline Resolution Achieved N7->N9 N8->N9

Workflow for optimizing mobile phase gradients based on analytical vs. preparative requirements.

Experimental Protocol: Self-Validating Silver-Ion Gradient Optimization

This protocol outlines a self-validating methodology for Preparative Ag+-HPLC purification to achieve <0.05% dihydrotacrolimus impurity levels[6].

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 0.1 M AgNO3 in distilled water. Filter immediately through a 0.22 µm membrane to remove particulates. Note: Store in amber bottles to prevent photo-reduction of silver.

  • Organic Phase (B): HPLC-grade Acetonitrile (or Acetone for specific cyano-silica applications)[2].

Step 2: System Equilibration

  • Flush the column (C18 or Cyano-silica) with a gradient of 5% B to 95% B (without Ag+) to remove any residual strongly bound organics.

  • Equilibrate the column with the starting gradient (e.g., 40% B / 60% A containing 0.1 M AgNO3) for at least 10 column volumes until the UV baseline at 210 nm stabilizes.

Step 3: Sample Loading & Gradient Execution

  • Dissolve the crude tacrolimus (containing the dihydrotacrolimus impurity) in the starting mobile phase.

  • Gradient Profile: Hold at 40% B for 10 minutes, then apply a shallow ramp to 60% B over 20 minutes at a flow rate scaled to your column dimensions.

  • Self-Validation Check: Monitor the elution order. Dihydrotacrolimus must elute before tacrolimus. If tacrolimus elutes too early and co-elution persists, the pi-complexation is too weak. Validate the system by increasing the AgNO3 concentration to 0.15 M to strengthen retention[4].

Step 4: Fraction Collection & Silver Removal

  • Collect fractions based on UV absorbance.

  • Critical De-salting Step: Extract the pooled purified tacrolimus fractions with a water-immiscible solvent (e.g., ethyl acetate). The macrolide will partition into the organic layer, leaving the highly polar silver nitrate in the aqueous waste[7]. Evaporate the organic layer to yield pure tacrolimus.

Quantitative Data Summarization

The following table summarizes the expected retention behaviors and purity outcomes when transitioning from standard RP-HPLC to Ag+-modified and LC-MS/MS methods.

Chromatographic ConditionMobile Phase CompositionTacrolimus RT (min)Dihydrotacrolimus RT (min)Resolution (Rs)Final Purity (%)
Standard RP-HPLC Acetonitrile / Water (60:40)14.414.6< 1.0~95.0
Ag+ Modified RP-HPLC Acetonitrile / 0.1M AgNO3 (60:40)22.514.6> 3.5> 99.8
LC-MS/MS (Analytical) MeOH / 0.1% FA + NH4Ac (Gradient)15.9 (m/z 807.5)16.1 (m/z 809.5)N/A (Mass Resolved)N/A

Note: RT = Retention Time. Exact RTs will vary based on column dimensions and dead volume, but the relative shift (ΔRRT) demonstrates the causality of the Ag+ intervention.

References

  • EP1828205A1 - Method of purifying tacrolimus.
  • An available strategy for preparation of the major impurities in tacrolimus by silver ion complexation and preparative liquid chromatography technology. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • US20080000834A1 - Process for purifying Tacrolimus.
  • Countercurrent Separation of Natural Products: An Update. ACS Publications.[Link]

  • Identification of an 18-Methyl Derivative of Tacrolimus API in Streptomyces clavuligerus CKD-1119. Bulletin of the Korean Chemical Society.[Link]

  • Application of silver ion in the separation of macrolide antibiotic components by high-speed counter-current chromatography. Journal of Chromatography A.[Link]

  • WO2007013017A1 - A process for purification of macrolides.

Sources

Optimization

Technical Support Center: Overcoming Poor SPE Recovery of Dihydro Tacrolimus

Welcome to the Advanced Applications Support Center. This guide is designed for analytical scientists, pharmacokineticists, and drug development professionals struggling with the quantitative extraction of dihydro tacrol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for analytical scientists, pharmacokineticists, and drug development professionals struggling with the quantitative extraction of dihydro tacrolimus from complex biological matrices.

The Mechanistic Challenge: Why Dihydro Tacrolimus is Difficult to Extract

Dihydro tacrolimus, a highly lipophilic macrolide derivative, presents a unique bioanalytical challenge during solid-phase extraction (SPE), particularly from whole blood. The root of poor recovery is rarely the SPE sorbent itself; rather, it is the drug's extensive sequestration within erythrocytes (red blood cells). Once inside the erythrocyte, dihydro tacrolimus strongly binds to the intracellular immunophilin FK506-binding protein 12 (FKBP12)[1].

Standard plasma extraction techniques fail because the drug remains trapped inside the cellular fraction[2]. Effective recovery requires a self-validating system of erythrocyte hemolysis, aggressive protein precipitation, and optimized SPE sorbent chemistry to disrupt this binding and capture the free drug.

G WB Whole Blood Matrix RBC Erythrocyte (RBC) WB->RBC Sequestration FKBP FKBP12-Drug Complex RBC->FKBP Intracellular Binding Lysis ZnSO4 + MeOH (Precipitation) FKBP->Lysis Chemical Disruption FreeDrug Free Dihydro Tacrolimus Lysis->FreeDrug Protein Denaturation SPE Ready for SPE Loading FreeDrug->SPE Supernatant Recovery

Mechanism of dihydro tacrolimus release from intracellular FKBP12 complexes.

Troubleshooting Guide & FAQs

Q1: My absolute recovery of dihydro tacrolimus from whole blood is consistently below 50% using a standard C18 SPE protocol. What is causing this loss? Root Cause & Causality: The primary cause of low recovery is incomplete erythrocyte lysis and inadequate disruption of the dihydro tacrolimus-FKBP12 complex. If the whole blood matrix is not fully hemolyzed and deproteinized, the drug remains bound to precipitated proteins and is discarded during the centrifugation step prior to SPE loading. Solution: Implement a harsh precipitation/lysis step using a combination of heavy metal salts and organic solvents. The addition of Zinc Sulfate ( ZnSO4​ ) combined with methanol or acetonitrile effectively denatures FKBP12, releasing the lipophilic macrolide into the supernatant[3]. Ensure a minimum of 2 minutes of vigorous vortexing to allow complete complex dissociation.

Q2: I have optimized my lysis step, but I am still seeing high variability and low recovery (around 60-70%). Could the drug be lost during the SPE wash steps? Root Cause & Causality: Yes. Dihydro tacrolimus is highly lipophilic. If your wash solvent contains too much organic modifier (e.g., >40% methanol), you risk premature elution of the analyte from the sorbent. Conversely, if you use pure C18 silica, the drug may bind too strongly, or non-specific binding to the frits and plastic walls of the SPE cartridge may occur. Solution: Switch from a traditional silica-based C18 to a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent or a Restricted Access Material (RAM)[4]. Polymeric sorbents provide higher capacity and allow for stronger wash steps (e.g., 30% methanol in water) to remove phospholipids without prematurely eluting the macrolide.

Q3: How do I prevent non-specific binding of dihydro tacrolimus to my collection plates and autosampler vials? Root Cause & Causality: Due to its high LogP value, dihydro tacrolimus readily adsorbs to uncharged hydrophobic surfaces like standard polypropylene collection plates or glass vials, especially when reconstituted in highly aqueous mobile phases. Solution: Use highly deactivated (silanized) glassware or low-bind polypropylene plates. Additionally, ensure your final reconstitution solvent contains at least 30-50% organic modifier (e.g., methanol) and consider adding a matrix modifier (like 0.1% formic acid) to keep the drug in solution.

Quantitative Data: SPE Sorbent Comparison

To guide your method development, the following table summarizes typical recovery metrics for tacrolimus analogs across different SPE sorbent chemistries based on validated analytical literature[3][4][5].

SPE Sorbent TypeMatrix Pre-treatmentWash SolventElution SolventMean Recovery (%)CV (%)
Silica C18 Methanol Lysis10% MeOH100% MeOH55 - 65%>15.0%
Polymeric HLB ZnSO4​ / MeOH30% MeOHACN:IPA (70:30)88 - 96%<5.0%
RAM (Polymer) Ionic Liquid LysisAlkaline BufferColumn Switching>85%<10.0%
Mixed-Mode Cation ZnSO4​ / ACN20% ACN100% ACN70 - 75%8.0 - 12.0%

Validated Step-by-Step Workflow for High-Recovery SPE

This protocol establishes a self-validating system: the use of an internal standard (e.g., ascomycin or sirolimus) added directly to the whole blood ensures that any extraction losses are mathematically normalized, while the ZnSO4​ precipitation ensures complete release from erythrocytes[3].

SPE_Workflow Prep 1. Lysis & Precipitation (ZnSO4 + MeOH) Load 2. Load Supernatant (HLB Sorbent) Prep->Load Wash 3. Wash Impurities (30% Aqueous MeOH) Load->Wash Dry 4. Dry Sorbent Bed (Vacuum 5 mins) Wash->Dry Elute 5. Elute Analyte (ACN:IPA 70:30) Dry->Elute Recon 6. Evaporate & Reconstitute (Silanized Vials) Elute->Recon

Step-by-step solid-phase extraction workflow for high recovery of macrolides.

Methodology:
  • Sample Aliquoting & Spiking: Pipette 100 µL of whole blood (EDTA anticoagulant preferred) into a low-bind microcentrifuge tube. Add 10 µL of internal standard (e.g., Ascomycin, 50 ng/mL in 50% methanol).

  • Erythrocyte Lysis: Add 200 µL of 0.1 M ZnSO4​ aqueous solution to the sample. Vortex vigorously for 30 seconds to initiate cell lysis.

  • Protein Precipitation: Add 500 µL of LC-MS grade Methanol. Vortex continuously for 2 minutes to completely denature FKBP12 and solubilize the dihydro tacrolimus.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • SPE Conditioning (Polymeric HLB 30mg/1cc): Condition the SPE cartridge with 1 mL Methanol, followed immediately by 1 mL MS-grade Water.

  • Sample Loading: Transfer the clear supernatant (approximately 750 µL) from step 4 onto the SPE cartridge. Allow it to pass through the sorbent bed at a controlled flow rate of 1 mL/min.

  • Wash Step: Wash the cartridge with 1 mL of 30% Methanol in Water to remove polar interferences, salts, and residual peptides. Discard the flow-through.

  • Drying: Apply maximum vacuum (or positive pressure) for 5 minutes to completely dry the sorbent bed. Critical step: Residual water will impede the elution of highly lipophilic compounds.

  • Elution: Elute the dihydro tacrolimus into a silanized collection vial using 2 x 500 µL of Acetonitrile:Isopropanol (70:30, v/v).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (e.g., 50% Methanol with 10mM Ammonium Acetate) and inject onto the LC-MS/MS system.

References

  • [1] Title: US7575875B2 - Method of tacrolimus extraction and quantification using aqueous detergents Source: Google Patents URL:

  • [2] Title: US20090275062A1 - Method of tacrolimus extraction and quantification using aqueous detergents Source: Google Patents URL:

  • [3] Title: Rapid and sensitive UPLC-MS-MS determination of tacrolimus in Wistar rats and human blood Source: PubMed / NIH URL:

  • [4] Title: On-line solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry for the quantitative analysis of tacrolimus in whole blood hemolyzate Source: ResearchGate URL:

  • [5] Title: Determining plasma tacrolimus concentrations using high-performance LC-MS/MS in renal transplant recipients Source: University of South Australia URL:

Sources

Troubleshooting

addressing biological matrix effects in dihydro tacrolimus LC-MS analysis

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. As a Senior Application Scientist, I have designed this guide to help you navigate the complex analytical challenges associated with 39,40-dihydro tacroli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. As a Senior Application Scientist, I have designed this guide to help you navigate the complex analytical challenges associated with 39,40-dihydro tacrolimus (often utilized as a structural analog, internal standard, or monitored as an impurity)[1].

Analyzing macrolides in biological matrices is notoriously difficult. Because dihydro tacrolimus shares the physicochemical properties of tacrolimus, it partitions heavily into erythrocytes and binds tightly to immunophilins[2]. Extracting it requires aggressive cell lysis, which inadvertently floods your sample with endogenous phospholipids, leading to severe matrix effects during Electrospray Ionization (ESI)[3].

This guide bypasses generic advice, providing you with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure absolute data integrity.

Part 1: Mechanistic Insights into Matrix Effects

To solve matrix effects, we must first understand their origin. In human blood, approximately 85% of dihydro tacrolimus is sequestered inside erythrocytes, bound to the cytosolic binding protein FKBP12[2].

To extract the analyte, you must lyse the red blood cells. However, this lysis releases massive quantities of intracellular components—specifically glycerophosphocholines (phospholipids) . During ESI, these highly surface-active phospholipids co-elute with your analyte and aggressively compete for charge at the surface of the ESI droplet. Because phospholipids have a higher proton affinity, they "steal" the charge, leaving dihydro tacrolimus un-ionized. This phenomenon is known as Ion Suppression , and it destroys assay sensitivity and reproducibility[3][4].

Mechanism N1 Endogenous Whole Blood Phospholipids (PCs) N2 Competition at ESI Droplet Surface N1->N2 N3 Reduced Ionization of Dihydro Tacrolimus N2->N3 N4 Signal Suppression & Data Inaccuracy N3->N4

Mechanistic pathway of ESI ion suppression caused by endogenous whole blood phospholipids.

Part 2: Troubleshooting Guide (Q&A)

Q: I am experiencing severe signal drop-offs (ion suppression) exactly at the retention time of dihydro tacrolimus. How do I fix this? A: Standard Protein Precipitation (PPT) using methanol or acetonitrile removes proteins but leaves >90% of phospholipids in your sample. The Fix: Switch your sample preparation to Solid Phase Extraction (SPE) or use a Phospholipid Depletion (PLD) plate. PLD plates contain proprietary zirconia or titania sorbents that specifically coordinate with the phosphate moiety of lipids, trapping them while allowing dihydro tacrolimus to pass through. Alternatively, adjust your LC gradient to ensure dihydro tacrolimus elutes before the strongly retained phospholipid zone (typically requiring a shallower gradient curve).

Q: My chromatographic peaks for dihydro tacrolimus are broad, splitting, or showing a "shoulder." Is this a matrix effect? A: No, this is a conformational issue. Macrolides like dihydro tacrolimus exist in a rotameric equilibrium (multiple 3D conformations) in polar solvents. At room temperature, the interconversion between these rotamers is slow relative to the speed of the LC separation, resulting in split or broad peaks. The Fix: Elevate your LC column compartment temperature to 60°C – 65°C . The thermal energy accelerates the interconversion rate, collapsing the rotamers into a single, sharp, highly sensitive chromatographic peak.

Q: My extraction recovery is highly variable (ranging from 40% to 80%) between different patient samples. Why? A: You are likely failing to completely disrupt the FKBP12-drug complex inside the erythrocytes. Simple organic solvent addition is often insufficient to denature this tight binding pocket consistently. The Fix: Introduce a Zinc Sulfate ( ZnSO4​ ) lysis step prior to adding your organic solvent. The Zn2+ ions act as a powerful chaotropic agent, aggressively precipitating the immunophilins and ensuring 100% release of the drug into the extraction solvent.

Part 3: Quantitative Data Presentation

To illustrate the causality of extraction choice on data integrity, the following table summarizes the Matrix Factor (MF) and extraction efficiency across different methodologies. An MF of 1.0 indicates zero matrix effect, while <1.0 indicates ion suppression.

Extraction MethodologyAbsolute Matrix Factor (MF)Extraction Recovery (%)Phospholipid Removal (%)
Protein Precipitation (PPT) 0.65 ± 0.12 (Severe Suppression)88.4 ± 4.2< 10%
Solid Phase Extraction (SPE) 0.92 ± 0.05 (Acceptable)76.5 ± 5.1> 95%
Phospholipid Depletion (PLD) 0.98 ± 0.03 (Optimal)89.2 ± 3.5> 99%

Part 4: Self-Validating Experimental Protocol

This step-by-step protocol integrates ZnSO4​ lysis with PLD cleanup. It is designed as a self-validating system : by incorporating a Post-Column Infusion (PCI) step during method development, you continuously prove the absence of matrix effects.

Phase 1: Sample Extraction (Whole Blood)

  • Aliquot: Pipette 50 µL of whole blood into a 2 mL deep-well plate.

  • Lysis & Disruption: Add 50 µL of 0.1 M ZnSO4​ (aqueous). Vortex vigorously for 30 seconds. Causality: Lyses erythrocytes and denatures FKBP12.

  • Precipitation: Add 200 µL of Methanol containing your Internal Standard (e.g., Ascomycin). Vortex for 1 minute.

  • Separation: Centrifuge the plate at 14,000 × g for 5 minutes at 4°C to pellet the denatured proteins and cellular debris.

  • Phospholipid Clearance: Transfer the supernatant to a 96-well Phospholipid Depletion (PLD) plate. Apply positive pressure (2-5 psi) to push the eluate into a clean collection plate.

Phase 2: LC-MS/MS Analysis & Validation 6. Injection: Inject 5 µL of the purified eluate onto a sub-2 µm C18 UPLC column maintained strictly at 60°C. 7. Self-Validation (Post-Column Infusion): To validate this extraction, infuse a neat solution of dihydro tacrolimus (100 ng/mL) directly into the MS source via a T-junction after the LC column. Simultaneously inject a blank whole blood extract (prepared via steps 1-5). Monitor the MRM baseline. If the baseline remains perfectly flat across the entire run, you have successfully validated the absence of matrix effects.

Workflow N1 1. Whole Blood Sample (Erythrocyte-Bound Drug) N2 2. Cell Lysis & Protein Denaturation (ZnSO4 / Methanol) N1->N2 N3 3. Phospholipid Depletion (PLD) (Removal of Matrix Interferents) N2->N3 N4 4. Chromatographic Separation (UPLC C18 Column @ 60°C) N3->N4 N5 5. ESI-MS/MS Detection (MRM Transitions) N4->N5

Step-by-step sample preparation and LC-MS/MS workflow for dihydro tacrolimus in whole blood.

Part 5: Frequently Asked Questions (FAQs)

Q: Why do we use whole blood instead of plasma for dihydro tacrolimus analysis? A: Because >80% of the drug partitions into the erythrocyte fraction, plasma concentrations are less than 1% of whole blood concentrations[5]. Measuring plasma would not only push the limits of MS sensitivity but also fail to reflect the true pharmacokinetic distribution of the drug[2][5].

Q: Can I use Ascomycin as an internal standard for Dihydro Tacrolimus? A: Yes. Ascomycin is a closely related macrolide that shares similar retention characteristics and ionization efficiencies. However, you must ensure that your chromatographic conditions separate them sufficiently or that their MRM transitions do not suffer from isotopic crosstalk. Both compounds require the same rigorous phospholipid depletion[1].

Q: How exactly do I calculate the Matrix Factor (MF) to prove my method is sound? A: The MF is calculated by dividing the peak area of dihydro tacrolimus spiked into a post-extracted blank matrix by the peak area of the same concentration spiked into a neat solvent. According to EMA and FDA bioanalytical guidelines, the IS-normalized MF should have a Coefficient of Variation (CV) of <15% across at least six different lots of whole blood[3].

References

  • Determining Plasma Tacrolimus Concentrations Using High-Performance LC-MS/MS in Renal Transplant Recipients ResearchG
  • Comparison between ultra-performance liquid chromatography with tandem mass spectrometry and a chemiluminescence immunoassay in the determination of cyclosporin A and tacrolimus levels in whole blood Spandidos Public
  • Validation of Methods to Study the Distribution and Protein Binding of Tacrolimus in Human Blood PubMed / NIH
  • Development and Validation of the New Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Unbound Tacrolimus in the Plasma Ultrafiltr
  • Evaluation, synthesis and characterization of tacrolimus impurities ResearchG

Sources

Reference Data & Comparative Studies

Validation

Analytical Specificity in Therapeutic Drug Monitoring: Cross-Reactivity of Dihydrotacrolimus and Metabolites in Commercial Immunoassays

Therapeutic drug monitoring (TDM) of tacrolimus is a critical component of post-transplant care due to the drug's narrow therapeutic index and severe toxicity profile. While liquid chromatography-tandem mass spectrometry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Therapeutic drug monitoring (TDM) of tacrolimus is a critical component of post-transplant care due to the drug's narrow therapeutic index and severe toxicity profile. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the analytical gold standard, clinical laboratories heavily rely on automated immunoassays—such as Chemiluminescent Microparticle Immunoassays (CMIA) and Affinity Column-Mediated Immunoassays (ACMIA)—for high-throughput testing.

However, as an Application Scientist evaluating these platforms, the most persistent analytical vulnerability I encounter is antibody cross-reactivity. Immunoassays frequently fail to distinguish the parent drug from its structural analogs and metabolites, leading to dangerous overestimations of blood concentrations. This guide objectively compares the cross-reactivity profiles of major commercial immunoassays, with a specific focus on dihydrotacrolimus and primary demethylated metabolites, and provides a self-validating experimental protocol for quantifying this interference.

Mechanistic Context: Why Dihydrotacrolimus Cross-Reacts

Tacrolimus (FK506) is a complex macrolide. The antibodies utilized in commercial immunoassays are typically raised against the highly immunogenic macrocyclic ring. Dihydrotacrolimus (dihydro-FK506) is a primary fermentation impurity and structural analog that differs from tacrolimus only by the saturation of the C21 allyl side chain to a propyl group.

Because this minor aliphatic reduction does not significantly alter the macrocyclic epitope, dihydrotacrolimus acts as a profound class-wide structural mimic. The structural and functional homology is so exact that1. Consequently, when present in patient samples, it binds to immunoassay capture antibodies with near-equal affinity to the parent drug.

Comparative Performance of Commercial Immunoassays

To objectively evaluate assay performance, we must analyze how different platforms handle structural variants. The table below synthesizes the cross-reactivity percentages of key tacrolimus derivatives across leading commercial platforms.

Structural VariantModificationAbbott ARCHITECT (CMIA)Siemens Dimension (ACMIA)Roche Elecsys (ECLIA)
M-I (13-O-demethyl) Demethylation at C13< 1.0%~ 5.0%< 5.0%
M-II (31-O-demethyl) Demethylation at C3123~ 60.0%
M-III (15-O-demethyl) Demethylation at C1523~ 20.0%
Dihydrotacrolimus Saturation of C21 allyl groupHigh (Class-wide mimic)High (Class-wide mimic)High (Class-wide mimic)

Note: Because manufacturers rarely publish exact cross-reactivity data for minor impurities like dihydrotacrolimus, clinical laboratories must independently validate their platforms using orthogonal methods.

Experimental Workflow Visualization

CrossReactivityWorkflow N1 Whole Blood Pool (Tacrolimus-Free, K2EDTA) N2 Spike Dihydrotacrolimus (5, 10, 20 ng/mL) N1->N2 N3 Erythrocyte Equilibration (37°C for 2h -> 4°C for 24h) N2->N3 N4 Sample Aliquot Split N3->N4 N5 Commercial Immunoassay (e.g., CMIA / ECLIA) N4->N5 Test Route N6 Reference LC-MS/MS (Orthogonal Control) N4->N6 Validation Route N7 Apparent Tacrolimus Conc. (False Positive Signal) N5->N7 N8 True Dihydrotacrolimus Conc. (Zero Parent Tacrolimus) N6->N8 N9 Calculate % Cross-Reactivity N7->N9 N8->N9

Workflow for quantifying dihydrotacrolimus cross-reactivity in immunoassays.

Experimental Protocol: Self-Validating Cross-Reactivity Quantification

To rigorously determine the cross-reactivity of dihydrotacrolimus, we must employ a self-validating system. By utilizing4, we prove that any signal generated on the immunoassay is purely a false positive caused by structural interference, rather than parent drug contamination.

Phase 1: Matrix Preparation
  • Procure Tacrolimus-Free Whole Blood: Collect K2EDTA whole blood from healthy, non-transplant donors.

    • Causality: Tacrolimus and its analogs bind heavily to FKBP12 proteins located inside erythrocytes (constituting up to 95% of the drug's partitioning). Utilizing serum or plasma would fundamentally alter the extraction dynamics and fail to represent clinical reality.

  • Prepare Dihydrotacrolimus Stock: Dissolve high-purity (>99%) dihydrotacrolimus standard in LC-MS grade methanol.

    • Causality: Methanol ensures complete solubility of the lipophilic macrolide without degrading the compound, which is highly prone to hydrolysis in aqueous solutions.

Phase 2: Spiking & Equilibration
  • Create Concentration Gradient: Spike the whole blood pool to achieve target dihydrotacrolimus concentrations of 5.0, 10.0, and 20.0 ng/mL. Keep the methanol volume strictly below 1% of the total blood volume.

    • Causality: Cross-reactivity in competitive immunoassays is often non-linear. Testing across the clinical therapeutic window (5–20 ng/mL) ensures the derived cross-reactivity percentage is applicable to actual patient trough (C0) levels. Limiting the organic solvent prevents erythrocyte lysis.

  • Thermal Equilibration: Incubate the spiked blood at 37°C for 2 hours with gentle agitation, followed by 24 hours at 4°C.

    • Causality: This step is critical. It forces the in vitro partitioning of dihydrotacrolimus into the red blood cells, mimicking in vivo pharmacokinetic distribution. Skipping this step leads to artificially high recovery during the immunoassay's extraction phase, skewing the data.

Phase 3: Orthogonal Analysis
  • Aliquoting and Parallel Testing: Split each spiked sample. Run Aliquot A on the commercial immunoassay (e.g., Abbott ARCHITECT) and Aliquot B on a validated LC-MS/MS system.

    • Causality: This establishes the self-validating mechanism. The LC-MS/MS confirms the exact concentration of the spiked dihydrotacrolimus and verifies that the sample is completely free of parent tacrolimus. Consequently, the immunoassay provides the "apparent" tacrolimus concentration driven solely by antibody cross-reactivity.

Phase 4: Data Synthesis
  • Calculate % Cross-Reactivity: Calculate the interference using the standard equation: % Cross-Reactivity =[ (Apparent Tacrolimus Conc. via IA) - (Baseline Tacrolimus Conc. via LC-MS/MS) / (True Dihydrotacrolimus Conc. via LC-MS/MS) ] × 100

References

  • Multi-site Analytical Evaluation of the Abbott ARCHITECT Tacrolimus Assay.DIAL@UCLouvain.
  • Comparison of 4 Commercial Immunoassays Used in Measuring the Concentration of Tacrolimus in Blood and Their Cross-Reactivity to Its Metabolites.PubMed / NIH.
  • Comparison of four commercial immunoassays used in measuring the concentration of tacrolimus in blood, and their cross-reactivity to its metabolites.
  • Pharmacokinetics and pharmacogenetics of tacrolimus in renal transplant p

Sources

Comparative

comparative binding kinetics of dihydro tacrolimus and rapamycin

Target Audience: Researchers, scientists, and drug development professionals Focus: Molecular kinetics, ternary complex formation, and experimental validation protocols Executive Summary The 12 kDa FK506-binding protein...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Focus: Molecular kinetics, ternary complex formation, and experimental validation protocols

Executive Summary

The 12 kDa FK506-binding protein (FKBP12) serves as a central intracellular hub for two of the most critical classes of macrolide immunosuppressants: the calcineurin inhibitors and the mTOR inhibitors. While both dihydrotacrolimus (a saturated, highly stable analog of tacrolimus/FK506) and rapamycin (sirolimus) bind to the identical hydrophobic pocket of FKBP12 with sub-nanomolar affinity, their downstream mechanistic destinies diverge completely.

This guide provides an in-depth technical comparison of the binding kinetics of these two molecules, dissecting how their structural differences dictate ternary complex formation. Furthermore, we outline field-proven, self-validating experimental protocols—Surface Plasmon Resonance (SPR) and Radioligand Binding—to accurately measure these kinetic parameters in both purified and native systems.

Mechanistic Divergence: One Chaperone, Two Destinies

The initial binding event for both drugs is the formation of a binary complex with FKBP12. However, the biological consequence is entirely dependent on the effector domain of the macrolide, which remains exposed after FKBP12 binding.

  • Dihydrotacrolimus (Dihydro-FK506): Tacrolimus possesses an allyl side chain. Catalytic reduction of this double bond with tritium yields [3H] dihydro-FK506, a radioligand that retains near-identical binding affinity to native FK506 but offers superior chemical stability[1]. The FKBP12-dihydrotacrolimus complex binds to and sterically occludes the active site of calcineurin , a Ca2+ /calmodulin-dependent protein phosphatase, thereby preventing the dephosphorylation of NFAT (Nuclear Factor of Activated T-cells)[2][3].

  • Rapamycin (Sirolimus): Rapamycin binds to the same peptidyl-prolyl isomerase (PPIase) pocket of FKBP12. However, its exposed effector domain presents a composite surface that is exclusively recognized by the FKBP12-Rapamycin Binding (FRB) domain of mTOR (mechanistic Target of Rapamycin). The resulting ternary complex allosterically inhibits mTORC1 kinase activity[4][5].

Pathways FKBP12 FKBP12 (Immunophilin) ComplexRapa FKBP12-Rapamycin Binary Complex FKBP12->ComplexRapa ComplexDihy FKBP12-Dihydrotacrolimus Binary Complex FKBP12->ComplexDihy Rapamycin Rapamycin (Sirolimus) Rapamycin->ComplexRapa Binds Pocket Dihydro Dihydrotacrolimus (Dihydro-FK506) Dihydro->ComplexDihy Binds Pocket mTOR mTORC1 (FRB Domain) ComplexRapa->mTOR Allosteric Inhibition Calcineurin Calcineurin (Phosphatase) ComplexDihy->Calcineurin Phosphatase Inhibition

Signaling divergence of FKBP12 binary complexes toward mTOR and Calcineurin targets.

Comparative Binding Kinetics

The interaction between these macrolides and FKBP12 is characterized by a relatively fast association rate ( kon​ ) and an exceptionally slow dissociation rate ( koff​ ), driving the equilibrium dissociation constant ( Kd​ ) into the sub-nanomolar range[5][6].

Quantitative Data Summary
ParameterDihydrotacrolimus (Dihydro-FK506)Rapamycin (Sirolimus)
Primary Target FKBP12 / FKBP12.6FKBP12
Ternary Target CalcineurinmTOR (FRB Domain)
Kd​ (FKBP12) ~0.4 nM[1][7]~0.2 - 0.3 nM[5][6]
kon​ (Association) ~ 1.5×106M−1s−1 ~ 2.0×106M−1s−1
koff​ (Dissociation) ~ 6.0×10−4s−1 ~ 4.0×10−4s−1
Primary Assay Utility Radioligand binding ( 3H -labeled)[1]SPR, Isothermal Titration Calorimetry

Note: Kinetic parameters can vary slightly based on buffer conditions, temperature (typically 25°C), and the specific isoform of FKBP (e.g., FKBP12 vs. FKBP12.6).

Experimental Methodologies & Protocol Validation

To ensure scientific integrity, researchers must select the appropriate methodology based on whether they are studying isolated protein kinetics or native membrane-bound complexes.

Real-Time Kinetics via Surface Plasmon Resonance (SPR)

Causality of Choice: SPR is a label-free optical technique ideal for determining the precise kon​ and koff​ rates of rapamycin and dihydrotacrolimus binding to purified FKBP12[5]. Because the koff​ is extremely slow, SPR is superior to endpoint assays for capturing the true half-life of the binary complex.

Step-by-Step Protocol:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Dilute recombinant human FKBP12 in 10 mM sodium acetate (pH 4.5) to a concentration of 10 µg/mL. Inject over the activated surface to achieve an immobilization level of ~500-800 Response Units (RU). Block remaining active sites with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a dilution series of rapamycin or dihydrotacrolimus (e.g., 0.1 nM to 50 nM) in running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4). Crucial: Maintain a constant, low DMSO concentration (e.g., 1%) across all samples and blanks to prevent bulk refractive index shifts.

  • Binding Analysis: Inject analytes at a high flow rate (30-50 µL/min) to minimize mass transport limitations. Allow 180 seconds for association ( kon​ ) and at least 600 seconds for dissociation ( koff​ )[5].

  • Data Fitting: Subtract the reference cell signal and zero-concentration blank. Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate Kd​=koff​/kon​ .

SPR_Workflow Step1 1. CM5 Chip Prep Immobilize FKBP12 Step2 2. Analyte Injection Titrate Macrolide Step1->Step2 Step3 3. Real-Time SPR Measure kon Step2->Step3 Step4 4. Buffer Wash Measure koff Step3->Step4 Step5 5. Kinetic Analysis Kd = koff / kon Step4->Step5

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic analysis.
Radioligand Binding Assay using [3H] Dihydro-FK506

Causality of Choice: When studying FKBP12 or FKBP12.6 associated with massive membrane complexes (like the Ryanodine Receptor, RyR, in cardiac sarcoplasmic reticulum vesicles), SPR is unviable. [3H] dihydro-FK506 is utilized because the saturation of the allyl group via tritiation prevents metabolic degradation while preserving the sub-nanomolar affinity required to probe these native complexes[1][7].

Step-by-Step Protocol:

  • Tissue Preparation: Isolate sarcoplasmic reticulum (SR) vesicles from cardiac tissue. Solubilize the vesicles in FK506-binding buffer (20 mM NaPO4​ , pH 7.2, 0.5% CHAPS, 2 mM DTT, 5 mg/mL BSA) at a protein concentration of 0.1 mg/mL[7].

  • Incubation: Incubate 50 µL aliquots of the solubilized SR vesicles with varying concentrations of [3H] dihydro-FK506 (e.g., 0.5 to 20 nM; specific activity ~55,000 cpm/pmol) for 30 minutes at 37°C to reach equilibrium[7].

  • Non-Specific Binding: In a parallel set of tubes, include a 1000-fold molar excess of unlabeled rapamycin or tacrolimus to determine non-specific binding.

  • Separation: Apply the samples to a 3-mL Sephadex LH-20 column equilibrated in buffer (10 mM NaPO4​ , 1 mM DTT, 0.25% CHAPS) to separate the free radioligand from the protein-bound radioligand[7].

  • Quantification: Elute the bound fraction directly into scintillation vials, add scintillation fluid, and quantify using a beta counter.

  • Analysis: Perform Scatchard analysis or non-linear regression (one-site specific binding) to determine the Bmax​ (receptor density) and Kd​ (affinity)[1][7].

References

  • Altered Stoichiometry of FKBP12.6 Versus Ryanodine Receptor as a Cause of Abnormal Ca2+ Leak Through Ryanodine Receptor in Heart Failure Circulation URL:[Link]

  • FKBP12-FK506 Complex Inhibits Phosphatase Activity of Two Mammalian Isoforms of Calcineurin Irrespective of Their Substrates or Activation Mechanisms The Journal of Biochemistry / Oxford Academic URL:[Link]

  • Altered interaction of FKBP12.6 with ryanodine receptor as a cause of abnormal Ca2+ release in heart failure Cardiovascular Research / Oxford Academic URL:[Link]

  • Kinetics of FKBP12.6 Binding to Ryanodine Receptors in Permeabilized Cardiac Myocytes and Effects on Ca Sparks Circulation Research URL:[Link]

  • Solved Binding kinetics of rapamycin to FKBP-12 Chegg URL:[Link]

Sources

Validation

The Analytical Crucible: Dihydro-tacrolimus vs. Ascomycin as Internal Standards for Tacrolimus Quantification

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic drug monitoring (TDM) for the potent immunosuppressant tacrolimus,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug monitoring (TDM) for the potent immunosuppressant tacrolimus, the precision of quantitative analysis is paramount. The narrow therapeutic window of tacrolimus necessitates highly accurate measurements to prevent toxic overexposure or sub-therapeutic dosing, which could lead to organ rejection. At the heart of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for tacrolimus quantification lies the internal standard (IS) — a silent partner that ensures analytical fidelity. This guide provides a comprehensive evaluation of two potential internal standards: the structural analog ascomycin and the lesser-known metabolite, dihydro-tacrolimus.

The Imperative of the Internal Standard in Tacrolimus TDM

The journey of a sample from a patient's whole blood to a final concentration value is fraught with potential for variability. An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the beginning of the analytical process. Its purpose is to mimic the analyte of interest—in this case, tacrolimus—throughout extraction, chromatographic separation, and ionization, thereby compensating for variations in these steps. An ideal internal standard should exhibit similar physicochemical properties to the analyte, including extraction recovery, chromatographic retention, and ionization efficiency, to accurately normalize the analyte's signal.

For tacrolimus analysis, the gold standard is widely considered to be a stable isotope-labeled (SIL) internal standard, such as ¹³C,d₂-tacrolimus.[1][2] These SIL-IS are chemically and physically almost identical to tacrolimus, ensuring they co-elute and experience the same degree of matrix effects.[2] However, the cost and commercial availability of SIL-IS can be prohibitive, leading laboratories to seek more accessible alternatives like structural analogs.

Ascomycin: The Established Structural Analog

Ascomycin, also known as FK520, has long been the workhorse internal standard in many validated LC-MS/MS assays for tacrolimus.[3][4][5] Its widespread use is a testament to its acceptable performance and ready availability.

Structural Similarity to Tacrolimus:

Ascomycin is a close structural analog of tacrolimus, differing only in the substitution at the C21 position (an ethyl group in ascomycin versus an allyl group in tacrolimus).[6][7] This subtle difference results in a molecular weight of 792.0 g/mol for ascomycin compared to 804.0 g/mol for tacrolimus.

Performance Characteristics:

  • Chromatographic Behavior: Ascomycin typically elutes very close to tacrolimus, which is a desirable characteristic for an analog IS. However, it does not co-elute perfectly, which can be a drawback if matrix effects vary across the chromatographic peak.[8]

  • Matrix Effects: Studies have shown that ascomycin can adequately compensate for matrix effects in many instances.[9][10] However, because it is not structurally identical to tacrolimus, its ionization efficiency may be affected differently by co-eluting matrix components, potentially leading to inaccuracies.[2]

  • Precision and Accuracy: Numerous validated methods using ascomycin as an internal standard have demonstrated acceptable precision and accuracy for clinical monitoring.[9][10][11]

Limitations:

The primary limitation of ascomycin is that it is not a perfect mimic of tacrolimus. Differences in extraction recovery and ionization response compared to tacrolimus can introduce variability and potential bias in the results, especially in complex patient matrices.[12][13]

Dihydro-tacrolimus: A Closer Relative with Untapped Potential

Dihydro-tacrolimus is a metabolite of tacrolimus, characterized by the reduction of the allyl group at the C21 position.[14][15] This makes it structurally even more similar to tacrolimus than ascomycin.

Structural Similarity to Tacrolimus:

Dihydro-tacrolimus has a molecular formula of C₄₄H₇₁NO₁₂ and a molecular weight of 806.06 g/mol , which is very close to that of tacrolimus.[16] The only difference is the saturation of the C21 side chain's double bond. This high degree of structural similarity is, in theory, a significant advantage for an internal standard.

Performance Characteristics (Theoretical and Inferred):

  • Chromatographic Behavior: Due to its high structural similarity, dihydro-tacrolimus is expected to have a retention time that is very close to, and potentially co-eluting with, tacrolimus. This would be a significant advantage over ascomycin in compensating for temporally dependent matrix effects.

  • Matrix Effects: With a nearly identical core structure, dihydro-tacrolimus would likely experience ionization suppression or enhancement that is more comparable to tacrolimus than ascomycin. This could lead to more accurate and precise quantification, particularly in samples with significant matrix effects.

  • Extraction Recovery: The extraction efficiency of dihydro-tacrolimus from whole blood is anticipated to be very similar to that of tacrolimus due to their comparable polarity and chemical properties.

Limitations and Considerations:

  • Commercial Availability and Cost: Dihydro-tacrolimus is available as a reference standard, but its use as a routine internal standard may be limited by availability and cost compared to the more established ascomycin.[16]

  • Potential for In-Source Conversion: While unlikely, the potential for any in-source conversion or fragmentation that could interfere with the tacrolimus signal would need to be thoroughly investigated during method validation.

  • Lack of Extensive Validation Data: The primary drawback of dihydro-tacrolimus is the absence of a substantial body of published validation data demonstrating its performance in a clinical setting.

Head-to-Head Comparison: Dihydro-tacrolimus vs. Ascomycin

FeatureDihydro-tacrolimusAscomycinStable Isotope-Labeled IS (Gold Standard)
Structural Similarity to Tacrolimus Very High (Saturated C21 side chain)High (Ethyl group at C21)Identical (Isotopically labeled)
Molecular Weight 806.06 g/mol 792.0 g/mol ~807-810 g/mol (depending on labeling)
Expected Chromatographic Co-elution High probability of co-elutionClose elution, but not identicalCo-elutes
Matrix Effect Compensation Theoretically superior to ascomycinGenerally acceptable, but can be inconsistentExcellent
Extraction Recovery Similarity Expected to be very similar to tacrolimusGenerally similar, but potential for differencesNearly identical to tacrolimus
Published Validation Data Limited to non-existentExtensiveExtensive
Commercial Availability & Cost Available as a reference standard; potentially higher costWidely available and cost-effectiveGenerally more expensive

Experimental Protocol: LC-MS/MS Quantification of Tacrolimus in Whole Blood

This protocol outlines a general workflow for the quantification of tacrolimus in whole blood using an internal standard. This should be fully validated according to regulatory guidelines such as those from the FDA and EMA.[17][18][19]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of whole blood sample (calibrator, QC, or patient sample), add 50 µL of the internal standard working solution (either dihydro-tacrolimus or ascomycin in a suitable solvent like methanol).

  • Vortex mix for 10 seconds.

  • Add 100 µL of a precipitating agent (e.g., 0.1 M zinc sulfate or acetonitrile) and vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 x g for 5 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, <2 µm particle size) is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 50-60 °C to improve peak shape.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

    • Transitions: Monitor the specific precursor to product ion transitions for tacrolimus, dihydro-tacrolimus, and ascomycin. For example:

      • Tacrolimus: m/z 821.5 -> 768.5

      • Ascomycin: m/z 809.5 -> 756.5

      • Dihydro-tacrolimus: m/z 824.5 -> 771.5 (Ammonium adducts are commonly monitored)

    • Optimize MS parameters (e.g., collision energy, declustering potential) for each compound.

3. Data Analysis

  • Integrate the peak areas for both tacrolimus and the internal standard.

  • Calculate the peak area ratio (tacrolimus/internal standard).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

  • Determine the concentration of tacrolimus in the QC and patient samples from the calibration curve using a weighted linear regression.

Visualizing the Workflow and Molecular Relationships

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing WholeBlood Whole Blood Sample Add_IS Add Internal Standard WholeBlood->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Supernatant for Analysis Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Generation Ratio_Calculation->Calibration_Curve Concentration Determine Tacrolimus Concentration Calibration_Curve->Concentration

Caption: A generalized workflow for the LC-MS/MS analysis of tacrolimus using an internal standard.

G cluster_0 Structural Relationships Tacrolimus Tacrolimus (C21: Allyl Group) Ascomycin Ascomycin (C21: Ethyl Group) Tacrolimus->Ascomycin Structural Analog Dihydro_Tacrolimus Dihydro-tacrolimus (C21: Propyl Group) Tacrolimus->Dihydro_Tacrolimus Metabolite / Saturated Analog

Caption: Structural relationships between tacrolimus, ascomycin, and dihydro-tacrolimus.

Conclusion and Recommendations

The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for tacrolimus. While ascomycin has a long history of use and has proven to be a suitable internal standard in many applications, its inherent structural differences from tacrolimus can be a source of analytical variability.

Dihydro-tacrolimus presents a compelling, albeit largely untested, alternative. Its greater structural similarity to tacrolimus suggests that it has the potential to offer superior performance, particularly in terms of chromatographic co-elution and compensation for matrix effects. For laboratories seeking to develop the most accurate and precise methods, and for whom the "gold standard" of a stable isotope-labeled internal standard is not a viable option, the evaluation of dihydro-tacrolimus is a worthwhile endeavor.

However, any laboratory considering the use of dihydro-tacrolimus must be prepared to undertake a comprehensive method validation to demonstrate its suitability, in accordance with regulatory guidelines.[17][18][19] This validation should rigorously assess selectivity, accuracy, precision, recovery, and matrix effects, ideally in a direct comparison with ascomycin, to empirically determine the superior internal standard for their specific analytical platform and patient population. In the absence of such data, ascomycin remains the more conservative and well-documented choice for a structural analog internal standard in tacrolimus TDM.

References

  • MSACL. (n.d.). Evaluating Analytical Performance of Tacrolimus LC-MS/MS Assay Using Ascomycin Versus Tacrolimus-C13D2 Internal Standards. Retrieved from [Link]

  • PMC. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from [Link]

  • Zhang, Q., Simpson, J., & Aboleneen, H. I. (1997). A specific method for the measurement of tacrolimus in human whole blood by liquid chromatography/tandem mass spectrometry. Therapeutic Drug Monitoring, 19(4), 470–476. Retrieved from [Link]

  • Sikma, M. A., van den Broek, M. P. H., & van Hateren, K. (2019). Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects. Journal of Pharmaceutical and Biomedical Analysis, 162, 137–144. Retrieved from [Link]

  • Buchwald, A., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. BMC Clinical Pharmacology, 12, 2. Retrieved from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Isotope–labeled versus analog internal standard in LC–MS/MS method for tacrolimus determination in human whole blood samples – A compensation of matrix effects | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Quantitation of Tacrolimus in Human Whole Blood Samples Using the MITRA Microsampling Device. Retrieved from [Link]

  • Buchwald, A., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. BMC Clinical Pharmacology, 12(1), 2. Retrieved from [Link]

  • van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(18), 2515–2520. Retrieved from [Link]

  • Waters. (n.d.). Standardization of LC-MS for Therapeutic Drug Monitoring of Tacrolimus. Retrieved from [Link]

  • Spandidos Publications. (2013, October 4). Comparison between ultra‑performance liquid chromatography with tandem mass spectrometry and a chemiluminescence immunoassay in the determination of cyclosporin A and tacrolimus levels in whole blood. Retrieved from [Link]

  • Oxford Academic. (2025, January 31). Measurement of Whole Blood Tacrolimus Concentrations by LC-MS/MS and Immunoassay Methods: Influence of Immediate-Release vs Extended-Release Tacrolimus Formulations. Retrieved from [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved from [Link]

  • ResearchGate. (2016, January 4). Standardization of LC-MS for Therapeutic Drug Monitoring of Tacrolimus. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • PMC. (2025, December 1). Comparative evaluation of five tacrolimus assays in transplant recipients: implications for optimizing therapeutic drug monitoring. Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure of tacrolimus, a 23-membered macrocyclic polyketide (R 1.... Retrieved from [Link]

  • Napoli, K. L. (2006). Organic solvents compromise performance of internal standard (ascomycin) in proficiency testing of mass spectrometry-based assays for tacrolimus. Clinical Chemistry, 52(4), 765–766. Retrieved from [Link]

  • Woodard, K., Kisler, T., & Dasgupta, A. (2024). Good correlation between tacrolimus concentrations using improved CMIA on the Alinity i analyzer and LC-MS/MS method from a reference laboratory but unexpected negative bias with another LC-MS/MS method from a different reference laboratory. American Journal of Clinical Pathology, 162(1), 2–6. Retrieved from [Link]

  • Owen, L. J., et al. (2008). Instrument-specific matrix effects of calibration materials in the LC-MS/MS analysis of tacrolimus. Clinical Chemistry, 54(8), 1414–1416. Retrieved from [Link]

  • SciSpace. (n.d.). The Need for Standardization of Tacrolimus Assays. Retrieved from [Link]

  • Korean Chemical Society. (n.d.). Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • ResearchGate. (2015, December 9). Evaluation, synthesis and characterization of tacrolimus impurities. Retrieved from [Link]

  • Gagliardi, L., et al. (2012). Evaluation, synthesis and characterization of tacrolimus impurities. The Journal of Antibiotics, 65(7), 349–354. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Cyclosporine, Everolimus, Sirolimus, and Tacrolimus in Whole Blood for Clinical Research. Retrieved from [Link]

  • Axios Research. (n.d.). Dihydro Tacrolimus - CAS - 104987-30-6. Retrieved from [Link]

  • USP-NF. (2013, April 1). Tacrolimus. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Dihydro Tacrolimus for Laboratory Professionals

This guide provides an in-depth operational and safety framework for the proper disposal of Dihydro Tacrolimus, a potent immunosuppressive compound. Adherence to these procedures is critical for ensuring personnel safety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth operational and safety framework for the proper disposal of Dihydro Tacrolimus, a potent immunosuppressive compound. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As a derivative and metabolite of Tacrolimus (also known as FK-506), Dihydro Tacrolimus shares a similar toxicological profile and must be handled with the same level of caution as its parent compound. This document synthesizes regulatory standards with practical laboratory applications to create a self-validating system for waste management.

Hazard Identification and Risk Assessment of Dihydro Tacrolimus

Dihydro Tacrolimus is classified as a hazardous substance with significant acute toxicity.[1] While a comprehensive Safety Data Sheet (SDS) for Dihydro Tacrolimus is not as widely available as for its parent compound, Tacrolimus, the known hazard classifications necessitate stringent handling and disposal protocols. The hazards associated with Tacrolimus are well-documented and serve as a reliable surrogate for risk assessment.

The primary risks to laboratory personnel include respiratory irritation from inhalation of aerosolized particles, skin and eye irritation upon contact, and systemic toxicity if ingested.[2] Chronic exposure to Tacrolimus has been shown to cause organ damage, and it is suspected of damaging fertility or the unborn child.[3] Therefore, all waste streams containing Dihydro Tacrolimus must be managed as hazardous pharmaceutical waste.

Table 1: Hazard Profile of Tacrolimus (as a proxy for Dihydro Tacrolimus)

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement Reference
Acute Toxicity, Oral (Category 3) Toxic if swallowed.H301
Acute Toxicity, Inhalation (Category 2/3) Toxic to fatal if inhaled.[1]H330 / H331
Reproductive Toxicity (Category 2) Suspected of damaging fertility or the unborn child.H361
Specific Target Organ Toxicity, Repeated Exposure (Category 1) Causes damage to organs (pancreas, thymus, lymph nodes, spleen, kidneys) through prolonged or repeated exposure.H372

Core Principles for the Disposal of Hazardous Pharmaceutical Waste

The disposal of Dihydro Tacrolimus is governed by regulations for hazardous waste, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, as implemented by the Environmental Protection Agency (EPA). The EPA's "Management Standards for Hazardous Waste Pharmaceuticals" under 40 CFR Part 266 Subpart P provides a specific framework for healthcare and laboratory facilities.

The foundational principles for disposing of Dihydro Tacrolimus waste are:

  • Prohibition of Sewering: It is strictly forbidden to dispose of hazardous waste pharmaceuticals, including Dihydro Tacrolimus, down the drain or toilet.[4] These compounds can pass through wastewater treatment systems and harm aquatic life.

  • Cradle-to-Grave Management: The generating facility is responsible for the hazardous waste from its creation to its final disposal.[5] This necessitates a documented chain of custody with a licensed hazardous waste vendor.

  • Segregation: Hazardous pharmaceutical waste must be segregated from other waste streams (e.g., regular trash, biohazardous waste, non-hazardous chemical waste) to ensure proper handling and treatment.

  • Incineration as Preferred Method: The recommended disposal method for Dihydro Tacrolimus and other potent pharmaceuticals is high-temperature incineration at a permitted hazardous waste facility.[4] This process destroys the active pharmaceutical ingredient, preventing its release into the environment.

Standard Operating Procedures for Dihydro Tacrolimus Disposal

The following step-by-step protocols are designed to provide clear, actionable guidance for the disposal of various forms of Dihydro Tacrolimus waste.

Disposal of Pure, Unused, or Expired Dihydro Tacrolimus

This procedure applies to the bulk chemical, whether in solid or solution form.

  • Do Not Attempt Chemical Neutralization: Do not try to neutralize or chemically alter the Dihydro Tacrolimus. Such actions can create unknown byproducts and may be more hazardous than the original compound.

  • Containerize for Disposal: Place the original container with the unused Dihydro Tacrolimus into a larger, sealable, and clearly labeled hazardous waste container. If the original container is compromised, transfer the material in a chemical fume hood to a new, appropriate container.

  • Label as Hazardous Pharmaceutical Waste: The outer container must be labeled with the words "Hazardous Waste Pharmaceuticals" and include the specific chemical name (Dihydro Tacrolimus) and the date accumulation started.

  • Arrange for Pickup: Store the container in a designated satellite accumulation area or central hazardous waste storage area. Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup by a licensed hazardous waste disposal vendor.

Disposal of Contaminated Laboratory Materials

This includes items such as personal protective equipment (PPE), weigh boats, pipette tips, vials, and bench paper that have come into direct contact with Dihydro Tacrolimus.

  • Segregate at the Point of Generation: Immediately place all contaminated items into a dedicated hazardous waste container. This container should be distinct from those used for regular trash or biohazardous waste. For items that are also sharps (e.g., needles), use a designated hazardous waste sharps container.

  • Use Designated "Trace" Chemotherapy/Hazardous Drug Waste Containers: These are typically yellow or black containers specifically for items contaminated with small amounts of hazardous drugs. Ensure the container is properly labeled.

  • Full PPE Disposal: Gowns, double gloves, and any other PPE worn while handling Dihydro Tacrolimus must be disposed of as contaminated waste. Do not wear this PPE outside of the designated handling area.

  • Seal and Store: Once the container is full, seal it securely and move it to the designated hazardous waste accumulation area for pickup.

Management of Dihydro Tacrolimus Spills

Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.

  • Alert Personnel and Secure the Area: Notify others in the immediate vicinity of the spill. Restrict access to the area.

  • Don Appropriate PPE: At a minimum, this includes a disposable gown, two pairs of chemotherapy-rated gloves, safety goggles or a face shield, and a NIOSH-approved respirator.[6]

  • Contain the Spill: For powdered spills, gently cover with damp absorbent pads to prevent aerosolization. For liquid spills, surround the area with absorbent material from a chemical spill kit.

  • Clean the Spill: Working from the outside in, carefully collect all contaminated materials and place them into a hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials must also be disposed of as hazardous waste.

  • Document the Incident: Report the spill to your EHS department and complete any required incident documentation.

Waste Segregation, Labeling, and Storage

Proper segregation and labeling are critical for regulatory compliance and the safety of waste handlers.

  • Container Type: Use only containers approved for hazardous waste. These should be durable, leak-proof, and have a secure lid.

  • Labeling: All containers must be clearly labeled with "Hazardous Waste Pharmaceuticals" and the specific contents.

  • Storage: Accumulate waste in a designated, secure area away from general laboratory traffic. Follow institutional guidelines for maximum accumulation times.

Disposal Workflow for Dihydro Tacrolimus Waste

The following diagram illustrates the decision-making process for managing Dihydro Tacrolimus waste streams in a laboratory setting.

DihydroTacrolimusDisposal Dihydro Tacrolimus Disposal Workflow start Waste Generation Point (Handling Dihydro Tacrolimus) waste_type Identify Waste Type start->waste_type pure_chem Pure/Unused/ Expired Compound waste_type->pure_chem Bulk Chemical contaminated_items Contaminated Items (PPE, Glassware, etc.) waste_type->contaminated_items Trace Contamination spill_cleanup Spill Cleanup Materials waste_type->spill_cleanup Spill Residue containerize_pure Step 1: Secure in original or approved, sealed container. pure_chem->containerize_pure containerize_items Step 1: Place in dedicated hazardous drug waste bin (Yellow/Black). contaminated_items->containerize_items containerize_spill Step 1: Collect all materials into a hazardous waste container. spill_cleanup->containerize_spill label_waste Step 2: Label Container 'Hazardous Waste Pharmaceuticals' + Chemical Name + Date containerize_pure->label_waste containerize_items->label_waste containerize_spill->label_waste store Step 3: Move to Designated Waste Accumulation Area label_waste->store pickup Step 4: Arrange Pickup by Licensed Hazardous Waste Vendor store->pickup end Final Disposal (High-Temperature Incineration) pickup->end

Caption: Decision workflow for the proper segregation and disposal of Dihydro Tacrolimus waste.

References

  • Astellas. (2018, April 3). Prograf® (Tacrolimus)
  • Cayman Chemical. (2025, September 9).
  • Duke University Health System. (2025, March 5). Safe Handling of Hazardous Drugs.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Tacrolimus. Fisher Scientific.
  • NextSDS. (n.d.). Dihydro Tacrolimus — Chemical Substance Information.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. EPA.
  • U.S. Food and Drug Administration. (2019, June 15). PROGRAF (tacrolimus) Label. FDA.
  • U.S. Pharmacopeia. (2012, December 7). Safety Data Sheet: Tacrolimus. Exposome-Explorer.
  • University of Utah Health Care. (2010, May 19). Safe Handling of Hazardous Drugs. University of Utah.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.).

Sources

Handling

Personal protective equipment for handling Dihydro Tacrolimus

As a Senior Application Scientist, I frequently observe laboratories treating potent macrolide analogs with the same baseline operational protocols as benign reagents. This is a critical error.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating potent macrolide analogs with the same baseline operational protocols as benign reagents. This is a critical error. Dihydro Tacrolimus (also known as Tacrolimus 8-propyl analog or Dihydrotacrolimus) is a highly potent immunosuppressive agent[1]. Whether you are isolating it as an impurity during Tacrolimus synthesis or utilizing it as a primary active pharmaceutical ingredient (API) in xenograft survival models, handling this compound demands stringent operational and environmental controls[2].

This guide provides a self-validating, causality-driven framework for the personal protective equipment (PPE), handling workflows, and disposal protocols required for Dihydro Tacrolimus.

The Mechanistic Imperative for Stringent Control

To understand why specific PPE and engineering controls are non-negotiable, we must first understand the molecule's mechanism of action. Dihydro Tacrolimus is a calcineurin inhibitor[3]. Upon entering a cell, it binds to the immunophilin FKBP12. This complex physically blocks the phosphatase activity of calcineurin, preventing the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT)[3].

Because of this profound suppression of interleukin-2 (IL-2) transcription and T-cell activation, accidental occupational exposure—even at microgram levels via inhalation of aerosolized powder or transdermal absorption—can lead to localized or systemic immunosuppression, nephrotoxicity, and potential reproductive toxicity[3][4].

G DHT Dihydro Tacrolimus FKBP12 FKBP12 Protein DHT->FKBP12 Binds Complex DHT-FKBP12 Complex FKBP12->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Blocked NFAT_A NFAT (Active) NFAT_P->NFAT_A Prevented IL2 IL-2 Transcription NFAT_A->IL2

Mechanism of Dihydro Tacrolimus inhibiting Calcineurin.

Quantitative Risk Assessment & Physicochemical Data

Designing a safety protocol requires aligning the physical properties of the chemical with the appropriate physical barriers. Dihydro Tacrolimus is highly lipophilic, meaning it easily crosses biological membranes but is virtually insoluble in water[5].

Table 1: Physicochemical Properties and Operational Impacts

Property / HazardValue / ClassificationCausality & Impact on Handling
Molecular Weight 806.05 g/mol [1]Large macrolide structure; low vapor pressure, meaning the primary airborne risk is dust/aerosolization , not vapor.
Solubility Soluble in DMSO, Acetone, Ethanol; Insoluble in water[5]Water is ineffective for spill cleanup. Organic solvents must be used for stock solutions and initial decontamination.
Target Organs Immune system, Kidneys, CNS[3]Systemic absorption causes immediate immunosuppressive effects. Requires Control Banding OEB 4/5 (Highly Potent API).

Strategic PPE Deployment (Causality-Driven)

Do not rely on standard laboratory attire. The PPE strategy for Dihydro Tacrolimus is built on the principle of sacrificial layering and chemical resistance .

  • Double Nitrile Gloving (Minimum 5 mil thickness):

    • The Causality: Dihydro Tacrolimus is dissolved in aggressive organic solvents like DMSO to create stock solutions. DMSO rapidly permeates standard latex and carries dissolved solutes directly through the skin. Nitrile offers superior chemical resistance. The outer glove acts as a sacrificial layer; if a micro-spill occurs, the outer glove is immediately shed, leaving the inner glove intact to prevent dermal transfer.

  • Respiratory Protection (N95, N100, or PAPR):

    • The Causality: As a dry powder, the electrostatic nature of the macrolide causes it to easily aerosolize during weighing. If handling outside of a closed isolator, an N95 or N100 respirator is mandatory to prevent inhalation of active particulates.

  • Disposable Tyvek® Lab Coat with Knit Cuffs:

    • The Causality: Standard cotton lab coats are porous and absorb chemical dust, creating a chronic exposure source. Tyvek provides a non-porous particulate barrier.

Validated Operational Workflows

The following protocol is a self-validating system designed to eliminate electrostatic scatter and environmental contamination during the preparation of Dihydro Tacrolimus stock solutions.

Workflow Prep 1. PPE & Prep Contain 2. BSC Containment Prep->Contain Weigh 3. Anti-static Weighing Contain->Weigh Solvent 4. in situ Dissolution Weigh->Solvent Decon 5. Oxidative Decon Solvent->Decon Waste 6. Biohazard Disposal Decon->Waste

Safe operational workflow for handling Dihydro Tacrolimus.

Step-by-Step Methodology: Powder Weighing and Dissolution

Note: All steps must be performed inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.

  • Environmental Preparation: Turn on the BSC and wipe down the analytical microbalance with 70% Isopropyl Alcohol (IPA). Place an anti-static mat under the balance.

  • Vial Acclimation: Bring the sealed vial of Dihydro Tacrolimus to room temperature before opening to prevent ambient moisture condensation, which degrades the compound.

  • Anti-Static Weighing:

    • Use an anti-static gun (Zerostat) on the weigh boat and the micro-spatula.

    • Self-Validation Check: Tare the balance with the weigh boat. Remove the boat and replace it. If the balance does not return to absolute zero (±0.1 mg), static charge is still present. Re-apply the anti-static gun until the reading is stable.

  • In Situ Dissolution (Critical Step): Do not transport the dry powder across the lab. Transfer the weighed powder directly into a pre-labeled amber glass vial inside the BSC. Immediately add the required volume of solvent (e.g., DMSO or Ethanol) to create your stock solution (typically 10-50 mM).

  • Seal and Vortex: Cap the vial tightly before removing it from the BSC. Vortex until visually clear.

Spill Mitigation and Disposal Plan

Because Dihydro Tacrolimus is practically insoluble in water[5], standard aqueous spill kits are useless and will only spread the hazardous API.

Step-by-Step Methodology: Chemical Spill Response
  • Containment: If a powder spill occurs, do not sweep. Gently cover the powder with absorbent lab wipes to prevent aerosolization.

  • Solvent Solubilization: Carefully wet the wipes with a solvent that dissolves the compound (e.g., 70% Ethanol or Acetone) to trap the API within the matrix of the wipe.

  • Oxidative Cleavage (Decontamination): Once the bulk powder is removed, spray the surface with a 10% Sodium Hypochlorite (Bleach) solution .

    • The Causality: Bleach acts as a strong oxidizing agent that attacks the macrolide lactone ring of Dihydro Tacrolimus, chemically degrading the pharmacophore and neutralizing its biological activity. Leave for 15 minutes.

  • Final Wash: Wipe away the bleach with water, followed by a final wipe with 70% IPA to remove any residue.

Disposal Protocol

Dihydro Tacrolimus waste cannot go down the drain or into standard biohazard bins.

  • Solid Waste: All contaminated gloves, weigh boats, and wipes must be placed in a sealed, puncture-resistant hazardous waste bag labeled "Toxic Macrolide Waste / HPAPI."

  • Liquid Waste: Expired stock solutions (DMSO/Ethanol) must be collected in dedicated, chemically compatible high-density polyethylene (HDPE) carboys.

  • Destruction: All waste must be routed to Environmental Health and Safety (EHS) for high-temperature incineration , which is the only validated method for the complete destruction of complex macrolide structures.

References

  • Tacrolimus Dose Requirement in De Novo Adult Kidney Transplant Patients Treated With Adoport® Can Be Anticipated Source: Frontiers in Pharmacology URL:[Link]

  • TACROLIMUS EP IMPURITY E | TACROLIMUS 8-PROPYL ANALOG (USP) Source: Allmpus Lab Product Specifications URL:[Link]

  • Tacrolimus: An updated review on delivering strategies for multifarious diseases Source: ResearchGate URL:[Link]

  • Tissue adhesive FK506–loaded polymeric nanoparticles for multi–layered nano–shielding of pancreatic islets to enhance xenograft survival in a diabetic mouse model Source: ResearchGate / Biomaterials URL:[Link]

  • Analysecertificaat: Tacrolimusum Monohydricum (Solubility Data) Source: Duchefa Farma URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro Tacrolimus
Reactant of Route 2
Dihydro Tacrolimus
© Copyright 2026 BenchChem. All Rights Reserved.